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N-[(4-bromophenyl)methyl]cyclohexanamine Documentation Hub

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  • Product: N-[(4-bromophenyl)methyl]cyclohexanamine
  • CAS: 70000-61-2

Core Science & Biosynthesis

Foundational

N-(4-bromobenzyl)cyclohexanamine CAS number and supplier availability

[1] Executive Summary N-(4-Bromobenzyl)cyclohexanamine (CAS: 70000-61-2) is a versatile secondary amine intermediate widely utilized in medicinal chemistry and materials science.[1] Structurally, it combines a lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(4-Bromobenzyl)cyclohexanamine (CAS: 70000-61-2) is a versatile secondary amine intermediate widely utilized in medicinal chemistry and materials science.[1] Structurally, it combines a lipophilic cyclohexyl ring with a para-bromobenzyl moiety. The bromine substituent serves as a critical functional handle, enabling further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide details the physicochemical profile, optimized synthetic protocols, and strategic applications of this compound in high-throughput library generation.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Parameter Data
Chemical Name N-(4-Bromobenzyl)cyclohexanamine
CAS Number (Free Base) 70000-61-2
CAS Number (HCl Salt) 1158371-88-0
Molecular Formula C₁₃H₁₈BrN
Molecular Weight 268.20 g/mol
SMILES BrC1=CC=C(CNC2CCCCC2)C=C1
Appearance Typically a viscous pale-yellow oil or low-melting solid; often supplied as a white crystalline hydrochloride salt for stability.[1][2][3][4]
Solubility Free Base: Soluble in DCM, EtOAc, MeOH, DMSO. HCl Salt: Soluble in water, MeOH, DMSO.
pKa (Calculated) ~10.5 (Secondary amine)

Part 2: Synthesis & Optimization

The most robust method for synthesizing N-(4-bromobenzyl)cyclohexanamine is Reductive Amination .[1] While direct alkylation of cyclohexylamine with 4-bromobenzyl bromide is possible, it frequently leads to over-alkylation (formation of tertiary amines). Reductive amination avoids this byproduct profile, ensuring high mono-alkylation selectivity.

Core Protocol: Reductive Amination (NaBH(OAc)₃ Method)

Rationale: Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride (toxic) or sodium borohydride (less selective) because it selectively reduces the imine intermediate in the presence of the aldehyde without requiring harsh pH adjustments.

Reagents:
  • 4-Bromobenzaldehyde (1.0 equiv)[1]

  • Cyclohexylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - optional, catalyzes imine formation)[1]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent, 0.2 M concentration)[1]

Step-by-Step Methodology:
  • Imine Formation:

    • Charge a flame-dried reaction vessel with 4-bromobenzaldehyde and anhydrous DCE .

    • Add cyclohexylamine and acetic acid .

    • Stir at room temperature (RT) for 1–2 hours under nitrogen. Checkpoint: Monitor by TLC or LCMS to confirm disappearance of aldehyde and formation of the imine.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to control exotherm).

    • Add STAB portion-wise over 15 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Workup (Critical for Purity):

    • Quench the reaction with saturated aqueous NaHCO₃ (pH should be ~8-9).

    • Extract the aqueous layer 3x with DCM.

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]

    • Concentrate in vacuo to yield the crude secondary amine.

  • Purification:

    • If necessary, purify via flash column chromatography (SiO₂; Eluent: Hexanes/EtOAc with 1% Triethylamine to prevent streaking).

    • Alternative: Dissolve crude oil in diethyl ether and add HCl/dioxane to precipitate the hydrochloride salt . Filter and wash with ether for high-purity solid storage.

Visualization: Synthesis Workflow

Synthesis_Pathway Aldehyde 4-Bromobenzaldehyde Imine Imine Intermediate Aldehyde->Imine DCE, AcOH, RT Amine Cyclohexylamine Amine->Imine Product N-(4-Bromobenzyl) cyclohexanamine Imine->Product NaBH(OAc)3 Selective Reduction

Figure 1: Selective reductive amination pathway preventing over-alkylation.[1]

Part 3: Functional Utility in Drug Discovery

This compound is a "privileged scaffold" intermediate. The secondary amine allows for urea/amide formation, while the aryl bromide allows for orthogonal elaboration.

Strategic Divergence Points
  • N-Capping (Amine Functionalization):

    • Reaction with acid chlorides, isocyanates, or sulfonyl chlorides to generate libraries of amides, ureas, or sulfonamides.

  • C-C Coupling (Aryl Bromide Functionalization):

    • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems.

    • Buchwald-Hartwig Amination: Displacement of the bromide with another amine to create diamines.

Visualization: Divergent Library Synthesis

Divergent_Synthesis cluster_0 Path A: N-Functionalization cluster_1 Path B: Cross-Coupling (Suzuki) Core N-(4-Bromobenzyl) cyclohexanamine (Core Scaffold) Amide Amide Derivative (via R-COCl) Core->Amide Acylation Urea Urea Derivative (via R-NCO) Core->Urea Addition Biaryl Biaryl Analog (via Ar-B(OH)2, Pd) Core->Biaryl Pd-Catalysis

Figure 2: Divergent synthesis workflow utilizing the orthogonal reactivity of the amine and bromide motifs.[1]

Part 4: Safety & Handling

As a secondary benzylic amine, this compound must be handled with standard chemical hygiene protocols.

  • Hazards:

    • Corrosive (H314): Causes severe skin burns and eye damage.[6]

    • Acute Toxicity (H302): Harmful if swallowed.[6]

    • Irritant: Respiratory irritant if inhaled as dust or aerosol.

  • Storage:

    • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (N-oxide formation) or carbonate formation (reaction with atmospheric CO₂).

    • The HCl salt is significantly more stable and non-hygroscopic compared to the free base oil.

Part 5: Supply Chain & Sourcing

While not a bulk commodity chemical, N-(4-bromobenzyl)cyclohexanamine is available from specialized building block suppliers.[1]

Supplier Type Typical Availability Notes
Catalog Suppliers Milligram to Gram scaleLook for CAS 70000-61-2 (Free Base) or 1158371-88-0 (HCl).[1] Suppliers include Sigma-Aldrich , Enamine , Combi-Blocks , and Reagentia .[1]
Custom Synthesis Kilogram scaleEasily scalable via the reductive amination protocol described above.
Lead Time 1–2 WeeksOften "make-on-demand" or stocked in regional warehouses (US/EU).[1]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Sigma-Aldrich. "Product Detail: N-(4-bromobenzyl)cyclohexanamine."[1] Merck KGaA.

  • PubChem. "Compound Summary: 4-Bromobenzylamine (Precursor Data)." National Library of Medicine.[2][7]

  • Common Organic Chemistry. "Reductive Amination: Standard Conditions and Mechanism."

Sources

Exploratory

Technical Guide: N-(4-Bromobenzyl)cyclohexylamine Pharmaceutical Applications

[1] Executive Summary N-(4-Bromobenzyl)cyclohexylamine (CAS 70000-61-2) is a specialized secondary amine intermediate that serves as a critical building block in Diversity-Oriented Synthesis (DOS) and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(4-Bromobenzyl)cyclohexylamine (CAS 70000-61-2) is a specialized secondary amine intermediate that serves as a critical building block in Diversity-Oriented Synthesis (DOS) and medicinal chemistry.[1] Unlike simple alkyl amines, this molecule integrates three distinct functional motifs: a lipophilic cyclohexyl ring, a flexible methylene linker, and a para-brominated aromatic system.

This unique architecture positions it as a "privileged scaffold" in drug discovery, particularly for G-Protein Coupled Receptors (GPCRs) , Sigma receptors , and Kinase inhibitors .[1] Its dual reactivity—nucleophilic attack via the secondary amine and electrophilic cross-coupling via the aryl bromide—allows researchers to rapidly generate complex bioactive libraries.

This guide provides a comprehensive technical analysis of its synthesis, chemical properties, and specific applications in pharmaceutical development.[2]

Chemical Profile & Specifications

PropertySpecification
Chemical Name N-(4-Bromobenzyl)cyclohexylamine
CAS Number 70000-61-2
Molecular Formula C₁₃H₁₈BrN
Molecular Weight 268.20 g/mol
Structure Cyclohexyl-NH-CH₂-(4-Br-Ph)
Physical State Viscous oil or low-melting solid (depending on purity/salt form)
Basicity (pKa) ~10.0 (Calculated for secondary amine)
LogP ~4.2 (High lipophilicity)
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in water (free base)

Synthetic Manufacturing Protocol

The most robust industrial route to N-(4-Bromobenzyl)cyclohexylamine is the Reductive Amination of 4-bromobenzaldehyde with cyclohexylamine.[1] This method is preferred over direct alkylation due to higher selectivity for the secondary amine and the avoidance of over-alkylation (quaternary ammonium salt formation).

Reaction Mechanism Visualization[1][2]

The following diagram illustrates the stepwise conversion from aldehyde to the final amine via the imine intermediate.

SynthesisPathway Aldehyde 4-Bromobenzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Condensation Amine Cyclohexylamine Amine->Imine Product N-(4-Bromobenzyl) cyclohexylamine Imine->Product Reduction Acid Cat. Acid (AcOH) Acid->Imine Reductant NaBH4 or H2/Pd Reductant->Product

Figure 1: Stepwise reductive amination pathway ensuring selective secondary amine formation.[1]

Detailed Experimental Protocol

Reagents:

  • 4-Bromobenzaldehyde (1.0 eq)[1]

  • Cyclohexylamine (1.1 eq)[1]

  • Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq) for milder conditions.[1]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (18.5 g, 100 mmol) in anhydrous MeOH (150 mL). Add cyclohexylamine (10.9 g, 110 mmol) dropwise.[1]

  • Equilibration: Stir the mixture at room temperature for 2–4 hours. Monitoring by TLC will show the disappearance of the aldehyde and formation of the imine. Note: Magnesium sulfate (MgSO₄) can be added to absorb water and drive equilibrium.[1]

  • Reduction: Cool the solution to 0°C. Add NaBH₄ (5.67 g, 150 mmol) portion-wise over 30 minutes. (Caution: Exothermic with gas evolution).[1]

  • Quench: Allow to warm to room temperature and stir for 2 hours. Quench excess hydride with water (50 mL) or saturated NH₄Cl.[1]

  • Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc) or recrystallize the HCl salt from Ethanol/Ether.[1]

Pharmaceutical Applications & Strategic Utility

N-(4-Bromobenzyl)cyclohexylamine is rarely the final drug; rather, it is a high-value intermediate .[1] Its value lies in the "Bromine Handle" which allows medicinal chemists to perform late-stage diversification.[1]

The "Hub" of Divergent Synthesis

The aryl bromide at the para-position is electronically decoupled from the amine, allowing for versatile palladium-catalyzed cross-coupling reactions without protecting the amine (if conditions are controlled) or after simple Boc-protection.[1]

ApplicationsMap Core N-(4-Bromobenzyl) cyclohexylamine Suzuki Suzuki Coupling (Biaryl Synthesis) Core->Suzuki Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Heck Heck Reaction (Alkenylation) Core->Heck Alkylation N-Alkylation (Tertiary Amines) Core->Alkylation Kinase Kinase Inhibitors (Targeting Hydrophobic Pockets) Suzuki->Kinase Library DEL (DNA-Encoded Libraries) Buchwald->Library Sigma Sigma-1 Receptor Ligands (CNS) Alkylation->Sigma Mucolytic Mucolytic Analogs (Bromhexine Derivatives) Alkylation->Mucolytic

Figure 2: Divergent synthesis map showing how the core scaffold feeds into major therapeutic areas.[1]

Therapeutic Area: CNS & Sigma Receptors

The N-benzylcyclohexylamine motif is a classic pharmacophore for Sigma-1 (


) receptors .[1]
  • Mechanism: The basic nitrogen (protonated at physiological pH) forms an ionic bond with Asp126 in the receptor, while the cyclohexyl and benzyl groups occupy hydrophobic pockets.

  • Application: Researchers use the 4-bromo derivative to attach radiolabels (e.g., via Br-to-I exchange or coupling) or to extend the chain to reach secondary binding sites, improving selectivity against Sigma-2 or NMDA receptors.[1]

Therapeutic Area: Respiratory (Mucolytics)

This molecule is a structural analog of Bromhexine (2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine) and its metabolite Ambroxol .[1]

  • Research Utility: It serves as a simplified model compound to study the Structure-Activity Relationship (SAR) of the hydrophobic region of mucolytics.[1]

  • Differentiation: Unlike Bromhexine, which relies on the aniline moiety, N-(4-bromobenzyl)cyclohexylamine explores the effect of removing the aniline and shifting the halogen position, often used to reduce metabolic liability (aniline toxicity).

Handling, Safety, and Stability

As a secondary amine and halogenated aromatic, specific safety protocols are mandatory.

  • Corrosivity: The free base is caustic and can cause skin burns.[1] It should be handled with nitrile gloves and eye protection.[1]

  • Storage: Amines readily absorb CO₂ from the air to form carbamates.[1] Store under an inert atmosphere (Nitrogen/Argon) in a cool, dry place. Conversion to the Hydrochloride (HCl) salt is recommended for long-term stability.[1]

  • Impurity Profile:

    • Impurity A: 4-Bromobenzyl alcohol (from unreacted aldehyde reduction).[1]

    • Impurity B: N,N-Bis(4-bromobenzyl)cyclohexylamine (Tertiary amine from over-alkylation).[1]

References

  • PubChem Compound Summary. (2025). 4-Bromobenzylamine and Related Structures. National Center for Biotechnology Information.[1] [Link][1]

  • Reagentia Catalog. (2025). Product Data: N-(4-bromobenzyl)cyclohexanamine (CAS 70000-61-2). [Link][1][3]

  • Journal of Medicinal Chemistry. (Generic Reference for Scaffold Utility). Sigma Receptor Ligands and Pharmacophore Models. (Referenced for the N-benzylcyclohexylamine pharmacophore context).

(Note: CAS 70000-61-2 is the specific identifier for the N-(4-bromobenzyl)cyclohexylamine free base.[1] Always verify salt forms with your specific vendor.)

Sources

Foundational

Reactivity profile of N-[(4-bromophenyl)methyl]cyclohexanamine secondary amine

Technical Guide for Drug Development & Synthetic Applications [1] Executive Summary N-[(4-bromophenyl)methyl]cyclohexanamine (CAS: 3959-07-7) represents a high-value "bifunctional" scaffold in medicinal chemistry.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Synthetic Applications [1]

Executive Summary

N-[(4-bromophenyl)methyl]cyclohexanamine (CAS: 3959-07-7) represents a high-value "bifunctional" scaffold in medicinal chemistry.[1] Its structure combines a lipophilic, sterically demanding secondary amine with an aryl bromide handle.[1] This dual functionality allows for orthogonal elaboration: the amine serves as a nucleophile for rapid diversification (amide/urea libraries), while the aryl bromide acts as a latent electrophile for palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura).[1]

This guide details the synthesis, physicochemical properties, and divergent reactivity profiles of this molecule, providing researchers with a roadmap for utilizing it as a core building block in lead optimization.

Structural Analysis & Physicochemical Properties

The molecule features a cyclohexyl group which imparts significant lipophilicity and steric bulk, modulating the nucleophilicity of the nitrogen. The para-bromo substituent is electronically withdrawing (inductive effect) but primarily serves as a functional handle.[1]

Table 1: Physicochemical Profile

PropertyValue / DescriptionImplications for Synthesis
Formula C₁₃H₁₈BrN--
Mol.[1][2][3][4][5][6][7][8][9] Weight 268.20 g/mol Fragment-like space; good for FBDD.[1]
pKa (Calc.) ~10.05 (Amine)Highly basic; exists as cation at physiological pH.[1]
LogP (Calc.) 3.7 – 4.1High lipophilicity; requires polar solvents (DMF/DMSO) or non-polar organic solvents (DCM/DCE) for reactions.[1]
H-Bond Donors 1 (NH)Primary handle for derivatization.[1]
Rotatable Bonds 3Semi-rigid due to cyclohexyl ring.[1]
Physical State Viscous Oil (Free Base) / Solid (HCl Salt)Free base may require storage under inert gas to prevent oxidation.[1]
Synthesis Protocol: Reductive Amination

The most robust route to this scaffold is the reductive amination of 4-bromobenzaldehyde with cyclohexylamine.[1] The use of Sodium Triacetoxyborohydride (STAB) is critical here; unlike NaBH₄, STAB is mild enough to not reduce the aldehyde prior to imine formation, preventing the formation of the benzyl alcohol byproduct.

Experimental Workflow (Abdel-Magid Protocol)
  • Imine Formation:

    • Dissolve 4-bromobenzaldehyde (1.0 equiv) and cyclohexylamine (1.0–1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.[1]

    • Note: Acetic acid (1.0 equiv) may be added to catalyze imine formation, though it is often unnecessary for aldehydes.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add NaBH(OAc)₃ (1.4–1.5 equiv) in portions.

    • Stir at RT for 2–4 hours. Monitor by TLC or LCMS (disappearance of imine intermediate).

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (neutralize acetic acid/boron complexes).[1]

    • Extract with DCM or EtOAc.[1]

    • Dry organic layer (MgSO₄) and concentrate.[1][10]

  • Purification:

    • If necessary, purify via flash column chromatography (Hexane/EtOAc) or crystallize as the HCl salt by adding 4M HCl in dioxane.

Visualization: Synthesis Pathway

Synthesis Aldehyde 4-Bromobenzaldehyde (Electrophile) Imine Imine Intermediate Aldehyde->Imine DCE, RT, 1h Amine Cyclohexylamine (Nucleophile) Amine->Imine Product N-[(4-bromophenyl)methyl] cyclohexanamine Imine->Product NaBH(OAc)3 Reduction

Figure 1: Stepwise reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for chemoselective reduction.

Reactivity Profile I: The Secondary Amine (Nucleophile)

The secondary amine is the most kinetically accessible reactive center.[1] However, the bulky cyclohexyl group introduces steric hindrance, making reaction rates slower compared to N-benzylmethylamine.[1]

  • Acylation/Sulfonylation: Reacts readily with acid chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas.

    • Conditions: R-COCl, Et₃N, DCM, 0°C to RT.

  • Alkylation: Can undergo Sɴ2 reactions with alkyl halides.[1][4]

    • Risk:[5] Over-alkylation to the quaternary ammonium salt is possible but less likely due to the steric bulk of the cyclohexyl group.

  • Peptide Coupling: Compatible with standard coupling reagents (EDC, HATU) for attaching amino acids or carboxylic acid pharmacophores.

Reactivity Profile II: The Aryl Bromide (Electrophile)

The aryl bromide moiety is stable to standard acidic/basic conditions, allowing it to survive amine functionalization. It serves as a gateway to biaryl systems or tertiary amines via Palladium-catalyzed cross-coupling.[1]

A. Buchwald-Hartwig Amination (C-N Bond Formation)

Used to convert the aryl bromide into an aniline derivative or a tertiary amine.[1]

  • Catalyst System: Pd(OAc)₂ or Pd₂dba₃ with bulky phosphine ligands (e.g., BINAP, Xantphos, or Buchwald's dialkylbiaryl phosphines like BrettPhos).

  • Base: NaOtBu or Cs₂CO₃.[1]

  • Significance: Allows the synthesis of "N-aryl-N-benzyl" motifs common in GPCR ligands.[1]

B. Suzuki-Miyaura Coupling (C-C Bond Formation)

Used to attach aryl or heteroaryl rings.[1]

  • Reagents: Aryl boronic acid + Pd(PPh₃)₄ or Pd(dppf)Cl₂ + Na₂CO₃ (aq).[1]

  • Solvent: Dioxane/Water or Toluene/Ethanol/Water.[1]

Visualization: Divergent Reactivity

Reactivity Core N-[(4-bromophenyl)methyl] cyclohexanamine Amide Amide/Urea Deriv. (Retains Ar-Br) Core->Amide R-COCl / Et3N (Nucleophilic Attack) Biaryl Biaryl Product (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) (Suzuki-Miyaura) Aniline Tertiary Aniline (Buchwald Coupling) Core->Aniline R2-NH, Pd(0), Base (Buchwald-Hartwig)

Figure 2: Divergent synthesis map showing orthogonal functionalization of the amine (blue) and aryl bromide (red).[1]

Strategic Chemoselectivity

To maximize yield and purity, the order of operations is critical.

  • Path A: Amine First (Recommended) [1]

    • Functionalize the nitrogen (e.g., amide formation).[4]

    • Why? The free amine can poison Pd catalysts by coordinating strongly to the metal center.[1] Converting it to an amide reduces its Lewis basicity, facilitating the subsequent cross-coupling at the bromide position.

  • Path B: Bromide First (Requires Protection) [1]

    • If the amine must remain a secondary amine in the final product, it should be protected (e.g., N-Boc) before attempting Pd-coupling.[1]

    • Protocol: (1) Boc₂O, (2) Suzuki Coupling, (3) TFA Deprotection.[1]

Safety & Handling
  • Corrosivity: As a secondary amine, the free base is corrosive to skin and eyes. Wear chemical-resistant gloves and eye protection.[1]

  • Sensitization: Benzylic amines can be sensitizers.[1] Handle in a fume hood.

  • Storage: Store the HCl salt at room temperature; store the free base under nitrogen to prevent formation of N-oxides or carbonate salts from atmospheric CO₂.[1]

References
  • Abdel-Magid, A. F., et al. (1996).[1][11][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • PubChem. (n.d.).[1][6][8][13] "4-Bromobenzylamine (Compound Summary)." National Library of Medicine.[1][6] [1]

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Exploratory

Technical Guide: Safety & Handling of N-(4-bromobenzyl)cyclohexanamine

This guide serves as a technical whitepaper and advanced safety manual for N-(4-bromobenzyl)cyclohexanamine , a specialized intermediate used in the synthesis of neuropharmacological agents and topoisomerase inhibitors.[...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper and advanced safety manual for N-(4-bromobenzyl)cyclohexanamine , a specialized intermediate used in the synthesis of neuropharmacological agents and topoisomerase inhibitors.[1]

It deviates from the standard 16-section SDS format to prioritize operational logic , risk causality , and self-validating workflows for researchers.

Chemical Identity & Structural Characterization

The Core Scaffold: This compound acts as a lipophilic secondary amine building block.[1] Its structural duality—a basic cyclohexylamino group and an electrophilic aryl bromide—dictates its reactivity and hazard profile.[1]

Parameter Technical Data
Chemical Name N-(4-bromobenzyl)cyclohexanamine
CAS Number (Free Base) 70000-61-2
CAS Number (HCl Salt) 1158371-88-0
Molecular Formula C₁₃H₁₈BrN
Molecular Weight 268.20 g/mol
SMILES BrC1=CC=C(CNC2CCCCC2)C=C1
Physical State Viscous oil or low-melting solid (Free Base); White crystalline solid (HCl Salt)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free Base)
Hazard Identification & Mechanistic Risk Assessment

GHS Classification (Derived from SAR & Analog Data):

  • Skin Irritation (Category 2): H315[2]

  • Eye Irritation (Category 2A): H319

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 (Respiratory Irritation)[1]

The "Why" Behind the Hazard:
  • Basicity (The Amine Threat): The secondary amine moiety (

    
    ) is a proton acceptor.[1] Upon contact with moist mucous membranes (eyes, lungs), it extracts protons from water, generating hydroxide ions (
    
    
    
    ). This causes alkaline hydrolysis of cell membranes, leading to the irritation/corrosion indicated by H315/H319.[1]
  • Lipophilicity (The Permeation Threat): The cyclohexyl and bromobenzyl groups increase lipophilicity (

    
    ).[1] This allows the compound to penetrate the stratum corneum faster than smaller hydrophilic amines, potentially leading to systemic absorption or deeper dermal irritation.[1]
    
  • Sensitization Potential: While not explicitly classified as a sensitizer, benzylamine derivatives can form haptens with skin proteins.[1] Treat as a potential sensitizer.

Operational Protocol: The Self-Validating Handling System

This workflow ensures safety through redundancy . If one barrier fails, the next captures the risk.[1]

A. Engineering Controls (The Primary Barrier) [1]
  • Ventilation: Handle only in a certified chemical fume hood with face velocity >100 fpm.[1]

  • Atmosphere: The free base is sensitive to

    
     (forming carbamates).[1] Store and handle under nitrogen or argon to maintain purity and prevent crust formation on caps.[1]
    
B. Personal Protective Equipment (The Secondary Barrier)
  • Hand Protection:

    • Standard: Nitrile gloves (minimum thickness 0.11 mm).[1]

    • High Risk (Spills/Synthesis):Double-gloving is required.[1] The outer glove protects against the amine; the inner glove protects against the solvent (often DCM or THF).[1]

    • Breakthrough Logic: Amines can degrade fluoroelastomers; nitrile is preferred for short contact.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of alkaline hydrolysis in the eye.[1]

C. Workflow Visualization (DOT Diagram)

HandlingProtocol Start Reagent Receipt Storage Store: 2-8°C (Inert Gas) Start->Storage Verify Seal Dispensing Dispense in Fume Hood Storage->Dispensing Warm to RT Reaction Reaction/Synthesis Dispensing->Reaction Double Glove Reaction->Storage Reseal under N2 Waste Waste: Basic Organic Stream Reaction->Waste Quench pH

Figure 1: The "Closed-Loop" handling protocol designed to minimize exposure and degradation.

Emergency Response: Causality-Based Intervention

Standard first aid often fails to explain why certain actions are taken.[1] Here is the mechanistic rationale.

Scenario Action Scientific Rationale
Eye Contact Irrigate for 15+ mins. Lift eyelids.Dilution of

:
The goal is to return the ocular pH to 7.4. Alkaline burns penetrate deeper than acid burns; immediate and prolonged dilution is critical to prevent corneal opacification.[1]
Skin Contact Wash with soap & water. Do NOT use solvent.[1]Solvent Effect: Using alcohol or acetone to clean the skin will dissolve the lipid layer, driving the lipophilic amine deeper into the dermis.[1] Soap emulsifies the amine safely.[1]
Ingestion Do NOT induce vomiting. Rinse mouth.Esophageal Protection: Vomiting re-exposes the esophagus to the alkaline irritant, doubling the chemical trauma.[1]
Fire Use Dry Chemical/CO2. Avoid water jet.[1]NOx/HBr Formation: Combustion releases toxic Nitrogen Oxides and Hydrogen Bromide gas.[1] Water jets may spread the burning lipophilic amine.[1]
Synthesis & Application Context

For the Drug Development Professional

Role in Drug Discovery: N-(4-bromobenzyl)cyclohexanamine is frequently used as a "warhead" or linker in Medicinal Chemistry.[1]

  • Suzuki-Miyaura Coupling: The aryl bromide moiety is a classic handle for Palladium-catalyzed cross-coupling, allowing the attachment of biaryl systems common in receptor ligands.[1]

  • Reductive Amination Precursor: Often synthesized via the condensation of 4-bromobenzaldehyde and cyclohexylamine followed by reduction with

    
    .[1]
    
  • Target Class: Topoisomerase II inhibitors and AChE (Acetylcholinesterase) inhibitors often feature the N-benzyl-N-cyclohexyl motif to occupy hydrophobic pockets in the enzyme active site.[1]

Stability Alert: The free base can slowly oxidize to the N-oxide or absorb


 to form a carbamate salt.[1] Check purity by TLC (DCM/MeOH 95:5) before use in critical couplings. 
References & Authoritative Sources
  • Sigma-Aldrich. Safety Data Sheet: N-(4-bromobenzyl)cyclohexanamine (Product 70000-61-2).[1][3] Retrieved from .[1]

  • PubChem. Compound Summary: 4-Bromobenzylamine (Analogous Hazard Data).[1] National Library of Medicine.[1] Retrieved from .[1]

  • AK Scientific. Safety Data Sheet: N-(4-Bromobenzyl)cyclohexanamine hydrochloride.[1] Retrieved from .[1]

  • MDPI Molbank. Synthesis of Chiral Tertiary Dibenzylamines (Structural Context). Retrieved from .[1]

  • ThermoFisher Scientific. 4-Bromobenzyl bromide SDS (Precursor Hazard Data). Retrieved from .[1][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of N-[(4-Bromophenyl)methyl]cyclohexanamine

Abstract & Strategic Overview The synthesis of secondary amines containing aryl halides, such as N-[(4-bromophenyl)methyl]cyclohexanamine , presents a specific chemoselective challenge in medicinal chemistry. While reduc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of secondary amines containing aryl halides, such as N-[(4-bromophenyl)methyl]cyclohexanamine , presents a specific chemoselective challenge in medicinal chemistry. While reductive amination is the standard approach, the preservation of the carbon-bromine (Ar-Br) bond is critical for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Traditional catalytic hydrogenation (H₂/Pd-C) poses a significant risk of hydrodehalogenation (cleaving the Br atom). Similarly, sodium cyanoborohydride (NaBH₃CN), while effective, generates toxic cyanide byproducts and requires strict pH control.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2][3] STAB is a mild, hydride-donating reagent that exhibits high selectivity for iminium ions over carbonyls and, crucially, is inert toward aryl halides under standard conditions. This guide details a scalable, "one-pot" procedure optimized for yield, purity, and safety.

Retrosynthetic Analysis

The target molecule is disassembled into two commercially available precursors:

  • Electrophile: 4-Bromobenzaldehyde

  • Nucleophile: Cyclohexylamine

Methodology Selection: Why STAB?

The choice of reducing agent is the single most important variable in this synthesis. The table below outlines the decision matrix used to select STAB over alternatives.

Reducing AgentChemoselectivity (Ar-Br)Toxicity / SafetyReaction ConditionsVerdict
STAB (NaBH(OAc)₃) High (Preserves Br)Moderate (No HCN)Mild, Room Temp, No pH adj.Optimal
NaBH₃CN HighHigh (Generates HCN)Requires pH 6-7 controlLegacy/Avoid
NaBH₄ Low (Reduces aldehyde)LowRequires 2-step (Imine isolation)Inefficient
H₂ / Pd-C Poor (Risks Dehalogenation)Flammability RiskRequires pressure vesselUnsuitable

Reaction Mechanism & Pathway[4]

The reaction proceeds via a direct reductive amination mechanism.[3][4][5] The amine attacks the aldehyde to form a hemiaminal, which dehydrates to an imine (Schiff base). STAB selectively reduces the protonated imine (iminium ion) to the amine.

ReactionPathway Aldehyde 4-Bromobenzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Cyclohexylamine (Nucleophile) Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Iminium Iminium Ion (Activated Species) Imine->Iminium + AcOH Product N-(4-Bromobenzyl) cyclohexanamine Iminium->Product + STAB (Reduction)

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the role of Acetic Acid (AcOH) in activating the imine.

Detailed Experimental Protocol

Reagents & Stoichiometry[7]
ReagentMW ( g/mol )Equiv.[6][7]Role
4-Bromobenzaldehyde 185.021.0Limiting Reagent
Cyclohexylamine 99.171.1Nucleophile
STAB 211.941.4Reducing Agent
Acetic Acid (AcOH) 60.051.0Catalyst / Proton Source
1,2-Dichloroethane (DCE) 98.96Solvent0.2 - 0.5 M Conc.[8]

Safety Note: STAB releases acetic acid upon hydrolysis. DCE is a suspected carcinogen; handle in a fume hood. Dichloromethane (DCM) can be substituted if DCE is unavailable, though DCE is preferred for its slightly higher boiling point and polarity.

Step-by-Step Procedure

Step 1: Solvation and Imine Formation

  • Charge a dry round-bottom flask with 4-Bromobenzaldehyde (1.0 eq).

  • Add 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.25 M (e.g., 4 mL per mmol of aldehyde).

  • Add Cyclohexylamine (1.1 eq) followed by Acetic Acid (1.0 eq).

  • Checkpoint: Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen atmosphere.

    • Insight: This allows the equilibrium to shift toward the imine. While STAB allows for "one-pot" addition, a short pre-stir ensures the aldehyde is not competitively reduced.

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.

  • Observation: Mild effervescence may occur.
  • Stir the reaction mixture at RT for 4–16 hours.
  • Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the aldehyde (Rf ~0.6) and appearance of the amine (Rf ~0.2-0.3, stains with Ninhydrin or Dragendorff).

Step 3: Quench and Workup 7. Quench the reaction by adding saturated aqueous NaHCO₃ (approx. equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases. 8. Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x).[7] 9. Combine organic layers and wash with Brine . 10. Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 4: Purification 11. The crude oil is often >90% pure. 12. Optional Salt Formation (Recommended for storage): Dissolve the crude free base in minimal diethyl ether. Add 2M HCl in ether dropwise. The white precipitate (HCl salt) is collected by filtration and recrystallized from Ethanol/Ether.

Workflow Visualization

Workflow Start Start: 4-Bromobenzaldehyde + Cyclohexylamine + DCE AddAcid Add AcOH (1.0 eq) Stir 30 min Start->AddAcid AddSTAB Add STAB (1.4 eq) Stir 4-16h @ RT AddAcid->AddSTAB Check TLC/LC-MS Check Aldehyde consumed? AddSTAB->Check Check->AddSTAB No (Add 0.5 eq STAB) Quench Quench: Sat. NaHCO3 Extract: DCM (3x) Check->Quench Yes Dry Dry (Na2SO4) & Concentrate Quench->Dry Purify Purification: Recrystallize (HCl salt) or Column Chromatography Dry->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target amine.

Analytical Validation

To ensure the protocol was successful, the isolated product must meet the following criteria:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.45 (d, 2H): Aromatic protons adjacent to Br (Deshielded).

    • δ 7.20 (d, 2H): Aromatic protons adjacent to CH₂.

    • δ 3.78 (s, 2H): Benzylic CH₂ (Singlet).

    • δ 2.45 (m, 1H): Methine CH of the cyclohexyl ring.

    • δ 1.00–1.90 (m, 10H): Cyclohexyl methylene protons.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: Two peaks at 268.07 and 270.07 (approx 1:1 ratio) confirming the presence of the Bromine isotope pattern (⁷⁹Br/⁸¹Br).

  • Appearance:

    • Free base: Pale yellow oil.

    • HCl Salt: White crystalline solid.

Troubleshooting & Optimization

  • Incomplete Conversion: If aldehyde remains after 16h, add 0.5 eq more STAB and 0.5 eq AcOH. Ensure the solvent is dry; water decomposes STAB.

  • Dialkylation: Unlikely with cyclohexylamine due to steric bulk, but if observed (tertiary amine formation), ensure the amine is in slight excess (1.1–1.2 eq).

  • Emulsions: During workup, if the DCE/Water interface is unclear, filter the biphasic mixture through a Celite pad to remove boron salts before separation.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][6][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][9][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[4][9][11]J. Org.[4][6][9] Chem. 1996, 61, 3849–3862.[4][6][9]

  • Gribble, G. W. Sodium Triacetoxyborohydride.[1][11] Encyclopedia of Reagents for Organic Synthesis , 2001.

  • PubChem Compound Summary . N-(4-Bromobenzyl)cyclohexanamine (CAS 70000-61-2).[13] National Center for Biotechnology Information.

Sources

Application

Application Note & Protocol: The Buchwald-Hartwig Amination of Aryl Halides with N-(4-bromobenzyl)cyclohexanamine

Introduction: Navigating Chemoselectivity in C-N Cross-Coupling The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable ef...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chemoselectivity in C-N Cross-Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[3] Traditional methods for creating these bonds often required harsh conditions and suffered from limited functional group tolerance.[1] The development of sophisticated palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands, has rendered this transformation a mild and indispensable tool for synthetic chemists.[4]

This guide provides a detailed examination of the Buchwald-Hartwig amination using N-(4-bromobenzyl)cyclohexanamine as the amine coupling partner. This specific substrate introduces an interesting challenge and a key teaching point: chemoselectivity. As the amine reagent itself contains an aryl bromide, the reaction conditions must be finely tuned to favor the desired intermolecular coupling with a different aryl halide over potential side reactions, such as self-coupling or polymerization.

Herein, we delve into the mechanistic underpinnings of the reaction, offer a guide to optimizing key experimental parameters, provide a robust, step-by-step protocol for a representative reaction, and furnish a troubleshooting guide for common issues.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] While variations exist depending on the specific catalyst system, the generally accepted mechanism proceeds through four key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7]

  • Oxidative Addition: The cycle initiates with the reaction of a low-coordinate, electron-rich Pd(0) complex with the aryl halide (Ar-X). This step involves the cleavage of the Ar-X bond and the formation of a new Pd(II) intermediate, where both the aryl group and the halide are bound to the metal center. The reactivity of the aryl halide typically follows the trend I > Br > OTf > Cl.[6]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. Following this, a base removes a proton from the coordinated amine, forming a palladium-amido complex.[5] The choice of base is critical and is often interdependent with the solvent and substrate; strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like carbonates can be used for sensitive substrates.[8][9]

  • Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond of the product aryl amine. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5] Bulky, electron-rich ligands are known to accelerate this crucial step.[4]

Buchwald_Hartwig_Mechanism pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine Coordination oa_complex->amine_complex Amine Association amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex amine_complex->amido_complex Deprotonation product Ar-NR₂ Product amido_complex->product Reductive Elimination catalyst_regen L-Pd(0) amido_complex->catalyst_regen bhx [Base-H]⁺X⁻ catalyst_regen->pd0 Catalyst Regeneration arx Ar-X amine R₂NH base Base Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (in glovebox or under N₂) glassware 2. Prepare Oven-Dried Glassware setup 3. Assemble Reaction (Add solids, then solvent & amines) glassware->setup degas 4. Degas Mixture (if not in glovebox) setup->degas heat 5. Heat to 100 °C & Stir (12-24 h) degas->heat monitor 6. Monitor Progress (TLC / GC-MS) heat->monitor cool 7. Cool to RT & Quench with Water monitor->cool extract 8. Extract with Organic Solvent cool->extract dry 9. Dry, Filter, Concentrate extract->dry purify 10. Purify via Column Chromatography dry->purify

Sources

Method

Preparation of pharmaceutical salts of N-(4-bromobenzyl)cyclohexylamine

Executive Summary & Scientific Rationale In pharmaceutical development, the isolation of secondary amine intermediates often presents a purification challenge.[1] N-(4-bromobenzyl)cyclohexylamine (NBCA) serves as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In pharmaceutical development, the isolation of secondary amine intermediates often presents a purification challenge.[1] N-(4-bromobenzyl)cyclohexylamine (NBCA) serves as a critical model for this class of compounds, structurally analogous to precursors for mucolytics like Bromhexine.[2][3][1] While the free base of NBCA is an oil or low-melting solid prone to oxidation, its conversion into a crystalline salt is the industry standard for ensuring stability, improving aqueous solubility, and facilitating purification without column chromatography.[2][1]

This application note details a robust, scalable workflow for:

  • Synthesis: Clean reductive amination avoiding lachrymatory alkyl halides.

  • Salt Screening: A logic-driven approach to counterion selection based on the

    
     rule.[2][3]
    
  • Crystallization: A validated protocol for the Hydrochloride (HCl) salt, optimized to prevent "oiling out"—a common failure mode in benzylamine derivatives.[1]

Chemical Pathway & Mechanism

The synthesis utilizes a reductive amination pathway.[3][4][5] Unlike direct alkylation (using 4-bromobenzyl bromide), which generates genotoxic byproducts and requires extensive safety controls, the aldehyde-amine condensation followed by hydride reduction offers a greener, higher-yielding route.[2][3][1]

Mechanism:

  • Imine Formation: Nucleophilic attack of cyclohexylamine on 4-bromobenzaldehyde releases water to form the Schiff base (imine).[2][3]

  • Reduction: The imine is reduced in situ (or sequentially) by Sodium Borohydride (

    
    ) to the secondary amine.[3][1]
    
  • Salt Formation: Protonation of the secondary amine (

    
    ) by a strong acid leads to lattice formation.[3]
    

NBCA_Synthesis Reactants 4-Bromobenzaldehyde + Cyclohexylamine Imine Intermediate Imine (- H₂O) Reactants->Imine MeOH, RT Dehydration FreeBase Free Base: N-(4-bromobenzyl) cyclohexylamine Imine->FreeBase NaBH₄ reduction Salt Target Salt (Crystalline HCl) FreeBase->Salt HCl/IPA Crystallization

Figure 1: Synthetic pathway from raw materials to the final pharmaceutical salt.[2][3][1]

Protocol 1: Synthesis of the Free Base

Objective: Isolate high-purity N-(4-bromobenzyl)cyclohexylamine to serve as the feedstock for salt screening.

Reagents:

  • 4-Bromobenzaldehyde (1.0 equiv)[2][3][1][5]

  • Cyclohexylamine (1.1 equiv)[3][1]

  • Methanol (anhydrous, 10 volumes)

  • Sodium Borohydride (

    
    , 1.2 equiv)[1]
    

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vessel with 4-Bromobenzaldehyde and Methanol. Add Cyclohexylamine dropwise over 15 minutes.[2][3]

    • Note: The reaction is slightly exothermic.[3] Stir at

      
       for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the aldehyde spot disappears.[3]
      
  • Reduction: Cool the mixture to

    
    . Add 
    
    
    
    portion-wise over 30 minutes.
    • Critical Control Point: Maintain temperature

      
       to minimize impurity formation.[3][1]
      
  • Quench & Workup: Stir for 1 hour at room temperature. Quench by slow addition of water.[3][5] Evaporate Methanol under vacuum.

  • Extraction: Extract the aqueous residue with Dichloromethane (DCM).[3] Wash the organic layer with brine, dry over

    
    , and concentrate to yield the crude oil.[1]
    

Protocol 2: High-Throughput Salt Screening

Before committing to the HCl salt, a screen is necessary to identify the optimal solid form.[1] For secondary amines like NBCA (


), we require an acid with 

to ensure a proton transfer gap of

units, which guarantees stable salt formation rather than a co-crystal.[1]

Screening Matrix:

CounterionAcid pKaSolvent SystemExpected Outcome
Chloride -6.0Isopropanol (IPA)Primary Target. High crystallinity, high MP.[2][3][1]
Mesylate -1.9Ethanol/EtOAcGood solubility, often hygroscopic.[2][3][1]
Tartrate 3.0Acetone/WaterUseful for chiral resolution (if applicable).[3][1]
Acetate 4.8Ethyl AcetateRisk.

is marginal; likely oil or unstable solid.[3]

Screening Workflow:

  • Dissolve 100 mg of Free Base in 500 µL of solvent.[3]

  • Add 1.05 equivalents of acid.

  • Cycle temperature (

    
    ) to induce nucleation.[3][1]
    
  • Analyze solids by PLM (Polarized Light Microscopy) for birefringence (crystallinity).[3][1]

Protocol 3: Preparation of the Hydrochloride Salt (Scale-Up)

This protocol is optimized for a 10g - 100g scale.[2][3] The use of Isopropanol (IPA) as the solvent is strategic: NBCA-HCl is sparingly soluble in cold IPA, maximizing yield, while impurities remain in the mother liquor.[3][1]

Reagents:

  • Crude N-(4-bromobenzyl)cyclohexylamine (Free Base)[2][3][1]

  • Solvent: Isopropanol (IPA)[3][1]

  • Acid Source: 5-6N HCl in Isopropanol (preferred) or Concentrated Aqueous HCl (37%).[2][3][1]

Experimental Procedure:

  • Dissolution: Dissolve the crude free base (e.g., 10.0 g) in IPA (50 mL, 5 volumes) at room temperature.

    • Tip: If the solution is cloudy, filter through a Celite pad to remove inorganic salts from the reduction step.[1]

  • Acid Addition (The Nucleation Zone): Cool the solution to

    
    . Slowly add HCl/IPA solution (1.1 equivalents) dropwise over 30 minutes.
    
    • Observation: A white precipitate should form immediately.[2][3]

    • Troubleshooting: If the solution turns milky but no solid forms (oiling out), heat the mixture to

      
       until clear, then cool slowly (
      
      
      
      /hour) with vigorous stirring. Seed with a pure crystal if available.[2][3]
  • Aging: Stir the slurry at

    
     for 2 hours. This "Ostwald ripening" period removes fines and improves filterability.[2][3]
    
  • Isolation: Filter the solid using a Buchner funnel.

    • Wash: Displace the mother liquor with cold IPA (

      
      , 2 volumes), followed by Methyl tert-butyl ether (MTBE) to facilitate drying.
      
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Data:

  • Appearance: White crystalline powder.[2][3]

  • Melting Point:

    
     (Decomposition).[3][1]
    
  • Yield: 85-92% (from Free Base).[2][3][1]

Analytical Validation & Decision Logic

To ensure the protocol was successful, the following decision tree should be applied to the isolated solid.

Validation_Logic Start Isolated Solid DSC DSC Analysis (Single Endotherm?) Start->DSC XRD X-Ray Powder Diffraction (Sharp Peaks?) DSC->XRD Yes (Sharp MP) Fail_Amorph Amorphous/Oil -> Change Solvent DSC->Fail_Amorph No (Glass Transition) Hygro Hygroscopicity Test (DVS) XRD->Hygro Crystalline Fail_Poly Polymorph Mix -> Recrystallize XRD->Fail_Poly Extra Peaks Pass VALIDATED SALT Release for Dev Hygro->Pass < 2% wt gain Hygro->Fail_Amorph Deliquescent

Figure 2: Analytical decision tree for validating pharmaceutical salt quality.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solvent too polar; Impurities present.[2][3]Re-heat to dissolve oil.[2][3] Add a non-polar anti-solvent (e.g., Heptane) dropwise at reflux.[3][1] Cool very slowly.
Low Yield Product too soluble in IPA; Excess water.[2][3]Concentrate mother liquor to half volume. Use anhydrous HCl in IPA instead of aqueous HCl.
Yellow Color Oxidation of amine or aldehyde impurities.[3]Recrystallize from Ethanol/Activated Carbon.[2][3]
Hygroscopicity Excess acid trapped in lattice.[2][3]Grind the salt and dry under high vacuum (>24h). Verify stoichiometry is 1:1.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][1][6] (2011).[3][1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][3][6] (The authoritative text on salt selection criteria and pKa rules). [3][1]

  • Serajuddin, A. T. (2007).[3][1][7] Salt formation to improve drug solubility.[3][6][8][9] Advanced Drug Delivery Reviews, 59(7), 603-616.[2][3][1] (Review of salt screening methodologies).

  • BenchChem. (2025).[3][1][5] Technical Support: Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine. (Provides analogous reductive amination protocols for bromobenzyl amines). [3][1]

  • PubChem. (2025).[3][1][10][11] 4-Bromobenzylamine Compound Summary. National Center for Biotechnology Information.[2][3] (Physical property data for the primary amine analog).

  • Gould, P. L. (1986).[3][1] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[2][3][1] (Foundational paper on the "Rule of 3" for pKa differences). [3][1]

Sources

Application

Using N-[(4-bromophenyl)methyl]cyclohexanamine as a fragment in drug discovery

Application Note: Strategic Utilization of N-[(4-bromophenyl)methyl]cyclohexanamine in Divergent Library Synthesis Abstract This guide details the application of N-[(4-bromophenyl)methyl]cyclohexanamine (referred to here...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-[(4-bromophenyl)methyl]cyclohexanamine in Divergent Library Synthesis

Abstract

This guide details the application of N-[(4-bromophenyl)methyl]cyclohexanamine (referred to herein as Fragment A ) as a high-value scaffold in medicinal chemistry. Characterized by a "privileged" pharmacophore linking a lipophilic aliphatic ring to an aromatic system via a secondary amine, Fragment A offers two distinct vectors for elaboration. This note provides validated protocols for its synthesis via reductive amination and subsequent divergent functionalization using Suzuki-Miyaura cross-coupling and urea/amide formation. These workflows are designed to accelerate the discovery of ligands for Sigma receptors, Monoamine transporters (SERT/DAT), and Kinase hinge regions.

Part 1: Chemical Space & Design Rationale

Fragment A is not merely an intermediate; it is a Rule-of-Three (Ro3) compliant fragment designed for rapid elaboration.

Physicochemical Profile
PropertyValueSignificance in FBDD
Molecular Weight 268.19 Da<300 Da allows for significant "growth" while maintaining oral bioavailability potential.
cLogP ~3.8High lipophilicity suggests use in CNS targets; requires polar additions during elaboration to manage LLE (Lipophilic Ligand Efficiency).
H-Bond Donors 1 (NH)Critical anchor point for protein interaction (e.g., Asp residue in GPCRs).
Fsp³ 0.46High fraction of sp³ carbons (cyclohexyl ring) improves solubility and metabolic stability compared to flat biaryl systems.
Structural Vectors

The molecule possesses two orthogonal handles for parallel synthesis:

  • Vector A (The Secondary Amine): A nucleophilic handle for acylation, sulfonylation, or urea formation. This vector typically modulates pharmacokinetic properties or engages solvent-exposed regions of the binding pocket.

  • Vector B (The Aryl Bromide): An electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). This vector allows for the extension of the aromatic system to reach deep hydrophobic pockets (e.g., kinase back-pockets).

Part 2: Synthetic Protocols

Protocol 1: Core Fragment Synthesis (Reductive Amination)

Objective: High-yield synthesis of Fragment A from commercially available precursors.

Reagents:

  • 4-Bromobenzaldehyde (1.0 equiv)[1]

  • Cyclohexylamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 0.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve 4-bromobenzaldehyde (10 mmol) in DCM (40 mL). Add cyclohexylamine (11 mmol).

  • Activation: Add glacial acetic acid (1 mmol). Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (Hex:EtOAc 4:1) for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Allow the reaction to warm to RT and stir overnight (12h).

  • Quench & Workup: Quench with sat. NaHCO₃ (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM).

    • Expected Yield: >85%

    • Validation: LCMS [M+H]⁺ = 268/270 (Br isotope pattern).

Protocol 2: Divergent Elaboration (The "Grow" Strategy)

Objective: Parallel generation of a library using Vector B (Suzuki Coupling).

Critical Note: The secondary amine in Fragment A can poison Pd catalysts. It is recommended to either protect the amine (Boc) or use the specific conditions below which tolerate free amines.

Reagents:

  • Fragment A (1.0 equiv)

  • Aryl Boronic Acid (R-B(OH)₂) (1.5 equiv)[2]

  • Pd(dppf)Cl₂[3]·DCM (0.05 equiv) — Chosen for robustness with basic amines.

  • K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine Fragment A (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1 mL).

  • Degassing: Sparge with Argon for 5 minutes. Cap the vial.

  • Reaction: Heat at 90°C for 16 hours (thermal) or 110°C for 30 mins (Microwave).

  • Scavenging: Filter through a Celite pad. To remove residual Pd, treat the filtrate with SiliaMetS® Thiol scavenger resin (50 mg) for 1 hour.

  • Isolation: Concentrate and purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Strategic Visualization

The following diagrams illustrate the logic of using Fragment A as a branching point in drug discovery.

Figure 1: Synthetic Workflow & Divergence

Caption: Divergent synthesis pathway converting the core fragment into two distinct chemical series (Amides vs. Biaryls).

SyntheticWorkflow Start Precursors: 4-Bromobenzaldehyde + Cyclohexylamine Step1 Reductive Amination (NaBH(OAc)3, DCM) Start->Step1 Core FRAGMENT A (Core Scaffold) Step1->Core >85% Yield PathA Vector A: N-Acylation (Target: GPCRs/Transporters) Core->PathA R-COCl / R-NCO PathB Vector B: Suzuki Coupling (Target: Kinases/Enzymes) Core->PathB Ar-B(OH)2 / Pd cat. ProdA Library A: Ureas / Amides PathA->ProdA ProdB Library B: Biaryl Amines PathB->ProdB

Figure 2: SAR Exploration Logic (Sigma-1 Receptor Example)

Caption: Structure-Activity Relationship (SAR) logic applied to Fragment A for Sigma-1 Receptor optimization.

SAR_Logic Center Fragment A (Pharmacophore) Mod1 Cyclohexyl Ring Modification Center->Mod1 Mod2 Bromine Substitution (Suzuki) Center->Mod2 Mod3 Nitrogen Basic Center Center->Mod3 Effect1 Optimizes Metabolic Stability (vs Phenyl) Mod1->Effect1 Effect2 Accesses Hydrophobic Pocket II (Selectivity vs Sigma-2) Mod2->Effect2 Effect3 Electrostatic Interaction (Asp126 Anchor) Mod3->Effect3

Part 4: Applications & Case Studies

Sigma Receptor Ligands (CNS Disorders)

The N-benzylcyclohexanamine core mimics the structure of AC927 and other mixed Sigma-1/Sigma-2 ligands.

  • Mechanism: The basic nitrogen forms a salt bridge with Asp126 in the Sigma-1 receptor.

  • Optimization: Replacing the Bromine with a heteroaryl group (via Protocol 2) often improves selectivity for Sigma-1 over Sigma-2 [1].

Monoamine Transporter Inhibitors

This scaffold is structurally homologous to metabolites of Bromhexine and analogs of Sertraline .

  • Application: Used as a template to design dual SERT/DAT inhibitors. The cyclohexyl group provides bulk tolerance in the S1 pocket of the transporter [2].

Kinase Hinge Binders

While less common as a primary hinge binder, Fragment A serves as a "linker-tail" moiety.

  • Strategy: The amine is coupled to a heterocycle (e.g., pyrimidine) which binds the hinge, while the bromophenyl group (Vector B) is extended to interact with the gatekeeper residue or the solvent front [3].

References

  • Berardi, F., et al. (2009). Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors.[4] Bioorganic & Medicinal Chemistry.[5][6]

  • Runeberg, P., et al. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes. National Institutes of Health (PMC).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • PubChem Compound Summary. (2023). 4-Bromobenzylamine Derivatives.[1][7][8][9] National Library of Medicine.[10]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-[(4-bromophenyl)methyl]cyclohexanamine synthesis

Answering the user's request.## Technical Support Center: Synthesis of N-[(4-bromophenyl)methyl]cyclohexanamine Welcome to the technical support guide for the synthesis of N-[(4-bromophenyl)methyl]cyclohexanamine. As Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Synthesis of N-[(4-bromophenyl)methyl]cyclohexanamine

Welcome to the technical support guide for the synthesis of N-[(4-bromophenyl)methyl]cyclohexanamine. As Senior Application Scientists, we have compiled this resource to address common challenges and questions encountered during this synthesis. This guide is designed for researchers and drug development professionals to help optimize reaction yields, improve product purity, and troubleshoot experimental hurdles. The primary synthetic route discussed is the reductive amination of 4-bromobenzaldehyde with cyclohexylamine, a robust and widely used method for C-N bond formation.[1][2]

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question: Why is my yield of N-[(4-bromophenyl)methyl]cyclohexanamine consistently low?

Answer: Low yield is the most common issue and can stem from several factors throughout the reaction sequence. A systematic diagnosis is crucial.

  • Inefficient Imine Formation: The cornerstone of this reaction is the formation of the N-(4-bromobenzylidene)cyclohexanamine intermediate. This is a reversible equilibrium reaction that produces water.[3] If water is not effectively managed or the equilibrium is not driven forward, the concentration of the imine available for reduction will be low.

    • Causality: The reaction between the aldehyde and amine to form a hemiaminal, followed by dehydration to an imine, is often the rate-limiting step.[4] Inefficient dehydration can halt the reaction.

    • Solution:

      • Acid Catalysis: The reaction is catalyzed by mild acid (pH ~5), which facilitates the dehydration of the hemiaminal intermediate.[5] Acetic acid is a common and effective catalyst.[6]

      • Water Removal: For stubborn reactions, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can sequester the water produced and drive the equilibrium towards the imine.[7]

      • Solvent Choice: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are generally preferred as they do not compete in the reaction.[8]

  • Premature Reduction of the Aldehyde: If your reducing agent is too reactive, it can reduce the starting 4-bromobenzaldehyde to 4-bromobenzyl alcohol, a common byproduct that consumes your starting material.

    • Causality: Stronger hydrides like sodium borohydride (NaBH₄) are capable of reducing both aldehydes and the target iminium ion.[8] If added too early or under the wrong conditions, significant aldehyde reduction will occur.

    • Solution:

      • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations.[9] Its increased steric bulk and the electron-withdrawing effect of the acetoxy groups make it a milder, more selective agent that reduces the protonated imine (iminium ion) much faster than the starting aldehyde.[9][10]

      • Adopt a Two-Step Procedure: If you must use NaBH₄, first allow the imine to form completely (monitor by TLC or NMR) before adding the reducing agent.[11] This is often done in protic solvents like methanol or ethanol where imine formation is rapid.[6]

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time all play critical roles.

    • Solution: Most reductive aminations with STAB proceed efficiently at room temperature. For sluggish reactions, gentle heating (e.g., to 40 °C) may be beneficial, but be cautious of potential side reactions. Ensure the reaction is stirred adequately and allowed to run to completion, which can range from a few hours to overnight.[9]

troubleshooting_low_yield start Low Yield of N-[(4-bromophenyl)methyl]cyclohexanamine check_imine Did you monitor imine formation (e.g., via TLC/NMR)? start->check_imine imine_no Imine formation is likely the issue. check_imine->imine_no No imine_yes Imine formed. What was the major impurity? check_imine->imine_yes Yes sol_imine_no Solutions: 1. Add catalytic acetic acid (pH ~5). 2. Use a dehydrating agent (e.g., molecular sieves). 3. Allow more time for imine formation before reduction. imine_no->sol_imine_no impurity_alcohol 4-Bromobenzyl Alcohol imine_yes->impurity_alcohol Byproduct impurity_aldehyde Unreacted 4-Bromobenzaldehyde imine_yes->impurity_aldehyde Starting Material sol_alcohol Cause: Premature aldehyde reduction. Solutions: 1. Switch to a milder reducing agent like STAB. 2. If using NaBH₄, ensure imine formation is   complete before adding it (two-step process). impurity_alcohol->sol_alcohol sol_aldehyde Cause: Incomplete reaction or poor reduction. Solutions: 1. Check stoichiometry (use 1.2-1.5 eq. of reducing agent). 2. Increase reaction time. 3. Verify the quality/activity of the reducing agent. impurity_aldehyde->sol_aldehyde

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Purity is paramount, especially in drug development. Common impurities in this synthesis include:

  • Unreacted Starting Materials: 4-bromobenzaldehyde and cyclohexylamine.

  • Side-Product: 4-bromobenzyl alcohol from aldehyde reduction.

  • Over-alkylation Product: While less common when synthesizing a secondary amine, formation of the tertiary amine, N-(4-bromobenzyl)-N-[(4-bromophenyl)methyl]cyclohexanamine, can occur, especially if reaction conditions are forced.[9]

Purification Strategy: A robust acid-base extraction is highly effective for cleanup.[12]

  • Acid Wash: After quenching the reaction, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

    • Causality: The desired secondary amine product and any unreacted cyclohexylamine (a primary amine) are basic and will be protonated, moving into the aqueous layer as their hydrochloride salts. The neutral aldehyde and alcohol impurities will remain in the organic layer.

  • Separation and Basification: Separate the aqueous layer. Add a base (e.g., 2M NaOH) to the aqueous layer until it is strongly basic (pH > 12). This deprotonates the amine salts, causing the free amines to precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer again with fresh organic solvent. This organic layer now contains your purified amine product and any unreacted starting amine.

  • Final Polish: Drying the organic layer (e.g., over Na₂SO₄), filtering, and evaporating the solvent will yield the product. For exceptionally high purity, column chromatography on silica gel is recommended.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which reducing agent is better for this synthesis: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)?

A1: The choice depends on your desired procedure. STAB is superior for a one-pot reaction due to its mildness and selectivity.[11] NaBH₄ is more powerful and cost-effective but typically requires a two-step approach to prevent unwanted reduction of the starting aldehyde.[8]

FeatureSodium Triacetoxyborohydride (STAB)Sodium Borohydride (NaBH₄)
Selectivity High: Reduces iminium ions >> aldehydes.[9]Low: Reduces both aldehydes and imines.[8]
Procedure Ideal for one-pot synthesis.[11]Best for two-step (sequential) synthesis.[11]
Optimal Solvents Aprotic: DCE, DCM, THF.[8]Protic: Methanol, Ethanol.[11]
pH Sensitivity Tolerant of mildly acidic conditions (required for catalysis).Decomposes in acid; requires neutral/basic conditions for reduction.
Common Issues Moisture sensitive.Can reduce starting aldehyde, lowering yield.[6]

Q2: What is the mechanism of reductive amination?

A2: The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The amine (nucleophile) attacks the aldehyde (electrophile) to form a hemiaminal intermediate. Under mild acid catalysis, this intermediate loses a molecule of water to form an imine. The imine is in equilibrium with its protonated form, the more electrophilic iminium ion.[9]

  • Hydride Reduction: A hydride reagent (like STAB or NaBH₄) delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond, yielding the final amine product.[2]

reaction_mechanism cluster_1 Stage 1: Imine/Iminium Formation cluster_2 Stage 2: Reduction Aldehyde 4-Bromobenzaldehyde Amine Cyclohexylamine Hemiaminal Hemiaminal Intermediate Imine Imine Iminium Iminium Ion Product N-[(4-bromophenyl)methyl] cyclohexanamine Iminium->Product Hydride Reducing Agent (e.g., STAB)

Q3: How do I monitor the reaction's progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system like 4:1 Hexanes:Ethyl Acetate.

  • Spotting: Co-spot your reaction mixture lane with the 4-bromobenzaldehyde starting material.

  • Interpretation:

    • Starting Aldehyde: Will be the least polar spot (highest Rf).

    • Imine Intermediate: Will have an Rf value between the aldehyde and the final product.

    • Product Amine: Will be the most polar spot (lowest Rf) due to the N-H group.

  • Completion: The reaction is complete when the aldehyde spot has been fully consumed.

Section 3: Optimized Experimental Protocols

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This is the recommended procedure for its simplicity and high selectivity.[9][13]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 equiv).

  • Solvent & Amine: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M concentration). Add cyclohexylamine (1.0-1.1 equiv).

  • Catalysis: Add glacial acetic acid (1.0 equiv) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the aldehyde (typically 2-12 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Proceed to purification.

Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)

This procedure is useful if STAB is unavailable or if working on a large scale where cost is a factor.[6][11]

  • Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 equiv) and cyclohexylamine (1.0-1.1 equiv) in methanol (MeOH) (approx. 0.3 M). Stir at room temperature for 1-2 hours. Monitor imine formation by TLC.

  • Cooling: Once imine formation is complete (disappearance of the aldehyde spot), cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.2 equiv) portion-wise, maintaining the temperature at 0 °C. Caution: Hydrogen gas evolution will occur.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Work-up: Quench the reaction by slowly adding water or 1M HCl at 0 °C until gas evolution ceases.[11] Remove the methanol under reduced pressure.

  • Isolation: Add ethyl acetate and water to the residue. Basify the aqueous layer with 2M NaOH and perform an acid-base extraction as described in the troubleshooting section to isolate the product.

reagent_selection start Choosing a Reducing Agent question Do you prefer a one-pot or a two-step procedure? start->question one_pot One-Pot Procedure question->one_pot One-Pot two_step Two-Step Procedure question->two_step Two-Step stab Use Sodium Triacetoxyborohydride (STAB) in an aprotic solvent (e.g., DCE). Pros: High selectivity, simple setup. Cons: Higher cost, moisture sensitive. one_pot->stab nabh4 Use Sodium Borohydride (NaBH₄) in a protic solvent (e.g., MeOH). Pros: Lower cost, powerful reductant. Cons: Requires separate imine formation step to avoid reducing the aldehyde. two_step->nabh4

Section 4: References

  • Sodium triacetoxyborohydride - Wikipedia. Wikipedia. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. YouTube. [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. MDPI. [Link]

  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. Reddit. [Link]

  • What's wrong with my reductive amination? I barely got any product. - Reddit. Reddit. [Link]

  • Reductive amination - Wikipedia. Wikipedia. [Link]

  • Synthesis of N-benzylcyclohexylamine - PrepChem.com. PrepChem.com. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Reductive Amination - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

  • 86 questions with answers in IMINES | Science topic - ResearchGate. ResearchGate. [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - MDPI. MDPI. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources | ACS Sustainable Chemistry & Engineering. ACS Publications. [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ChemRxiv. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. Organic Reactions. [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for N-[(4-bromophenyl)methyl]cyclohexanamine Crystallization

This technical support guide is designed for researchers, scientists, and drug development professionals working on the crystallization of N-[(4-bromophenyl)methyl]cyclohexanamine. It provides a structured approach to so...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working on the crystallization of N-[(4-bromophenyl)methyl]cyclohexanamine. It provides a structured approach to solvent selection, detailed troubleshooting for common crystallization challenges, and insights into ensuring the desired solid-state properties of the final product.

Foundational Knowledge: Understanding the Target Molecule

Before optimizing a crystallization process, it is crucial to understand the physicochemical properties of the molecule . N-[(4-bromophenyl)methyl]cyclohexanamine (Molecular Formula: C₁₃H₁₈BrN) possesses a unique combination of functional groups that dictate its solubility and crystallization behavior.

  • Aromatic Bromophenyl Group: This large, hydrophobic moiety contributes to solubility in nonpolar and aromatic solvents. The polarizable bromine atom can also participate in specific intermolecular interactions.

  • Cyclohexyl Group: A bulky, nonpolar aliphatic ring that further enhances solubility in nonpolar solvents like hexanes or heptane.

  • Secondary Amine (-NH-): This group is a key feature, acting as both a hydrogen bond donor and acceptor. This confers some degree of polarity and promotes solubility in protic solvents like alcohols or even polar aprotic solvents that can accept hydrogen bonds.

This mixed polarity suggests that a single "perfect" solvent may not exist; rather, a careful screening of solvents across a range of polarities, or the use of a mixed-solvent system, will likely be necessary for optimal results.

The Scientific Basis of Solvent Selection

The choice of solvent is the most critical parameter in developing a robust crystallization process.[1] The solvent system directly influences solubility, supersaturation kinetics, crystal growth, impurity purging, and the final solid form (polymorphism).[2][3]

A suitable solvent for crystallization should ideally exhibit the following characteristics[4][5]:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at room or sub-ambient temperatures.

  • Inertness: The solvent should not react with the compound.[4]

  • Appropriate Boiling Point: A boiling point below 100°C is often preferred to facilitate easy removal from the final product and to avoid "oiling out," a phenomenon where the compound comes out of solution as a liquid above its melting point.[5]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent to be effectively removed in the mother liquor.[4]

The interaction between the solvent and the solute at the crystal's growing faces determines the final crystal shape (morphology).[6][7] Stronger solvent-surface interactions can inhibit growth on specific faces, leading to different crystal habits.[8]

Systematic Protocol for Solvent Screening

A systematic, small-scale screening process is the most efficient way to identify promising solvent candidates.

Experimental Workflow: Single Solvent Screening

This protocol outlines a standard procedure for testing individual solvents.[9]

  • Preparation: Place approximately 10-20 mg of N-[(4-bromophenyl)methyl]cyclohexanamine into a small test tube or vial.

  • Room Temperature Test: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) at room temperature, agitating after each addition.

    • Observation: If the solid dissolves completely at room temperature, the solvent is likely too good and will result in poor yield. Reject this solvent for single-solvent cooling crystallization, but consider it for anti-solvent systems.[10]

  • Elevated Temperature Test: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Continue adding small aliquots of the solvent until the solid fully dissolves. Record the approximate volume of solvent used.

    • Observation: If the solid does not dissolve even with a significant volume of hot solvent, it is a poor solvent. Reject it.

  • Cooling & Crystallization: If the solid dissolved upon heating, allow the solution to cool slowly to room temperature.

    • Observation: If no crystals form, attempt to induce nucleation by scratching the inside of the vial with a glass rod or adding a seed crystal if available.[11]

  • Sub-Ambient Cooling: Place the vial in an ice-water bath (0-4°C) for 20-30 minutes.

  • Evaluation: Assess the quantity and quality of the crystals formed. An ideal solvent will produce a significant crystalline precipitate upon cooling.[9]

Solvent_Screening_Workflow cluster_start Start cluster_process Screening Steps cluster_decision Decision Points cluster_outcome Outcome Start Place ~15 mg of compound in a vial Add_Solvent_RT Add solvent (0.1 mL) at room temperature Start->Add_Solvent_RT Soluble_RT Soluble at RT? Add_Solvent_RT->Soluble_RT Heat_Boil Heat to boiling. Add solvent until dissolved. Soluble_Hot Soluble when hot? Heat_Boil->Soluble_Hot Cool_RT Cool slowly to room temperature Crystals_Form Crystals form? Cool_RT->Crystals_Form Cool_Ice Cool in ice bath (0-4°C) Success Potential Solvent (Good Yield) Cool_Ice->Success Soluble_RT->Heat_Boil No Reject_Too_Good Reject (Too Soluble) Consider for anti-solvent Soluble_RT->Reject_Too_Good Yes Soluble_Hot->Cool_RT Yes Reject_Poor Reject (Poor Solvent) Soluble_Hot->Reject_Poor No Crystals_Form->Cool_Ice Yes Induce Induce Nucleation (Scratch/Seed) Crystals_Form->Induce No Induce->Crystals_Form Failure Reject (No Yield)

Fig 1. Workflow for single-solvent crystallization screening.
Recommended Solvents for Initial Screening

Based on the structure of N-[(4-bromophenyl)methyl]cyclohexanamine, the following solvents, covering a range of polarities and hydrogen bonding capabilities, are recommended for an initial screen.

SolventBoiling Point (°C)[5]Polarity IndexSolvent ClassRationale
Heptane980.1NonpolarSolubilizes nonpolar cyclohexyl and phenyl groups.
Toluene1112.4Aromatic"Like-dissolves-like" for the bromophenyl ring.
Ethyl Acetate774.4Polar AproticIntermediate polarity, H-bond acceptor.
Acetone565.1Polar AproticGood general solvent, but low BP can be challenging.[4]
Isopropanol823.9Polar ProticH-bonding capability for the amine group.
Acetonitrile825.8Polar AproticCan interact with the polar amine functionality.
Ethanol784.3Polar ProticSimilar to isopropanol, often a good choice for amines.[12]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I've followed the protocol, cooled the solution, but no crystals have formed. What should I do?

A1: This is a very common issue and typically indicates that the solution is not sufficiently supersaturated or that nucleation is kinetically hindered.[13]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the vial at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[11]

    • Seeding: If you have crystals from a previous batch, add one or two tiny seed crystals to the solution. This provides a template for crystal growth.[11]

  • Increase Supersaturation:

    • Evaporation: Allow a small amount of the solvent to evaporate slowly, which will increase the solute concentration.

    • Prolonged Cooling: Leave the solution in the ice bath or a refrigerator for an extended period (12-24 hours). Crystallization can sometimes be a very slow process.

  • Re-evaluate Solvent Choice: If all else fails, it's possible too much solvent was added initially. Gently heat the solution to re-dissolve the compound, then boil off a portion of the solvent before attempting to cool it again.[13]

Q2: My compound separated as an oil instead of a solid. How can I prevent this "oiling out"?

A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for nucleation to occur properly.

  • Reduce Cooling Rate: Allow the solution to cool much more slowly. A Dewar flask or insulated container can be used to slow down heat loss.

  • Lower Saturation Temperature: Add a small amount of additional hot solvent to the solution to lower the saturation point. This ensures that when the solution cools, it becomes supersaturated at a temperature below the compound's melting point.

  • Change Solvents: A lower boiling point solvent can sometimes help.[5] Alternatively, try a solvent with different polarity. Oiling out is common in highly viscous solutions.

Q3: My crystallization yield is very low (<30%). How can I improve it?

A3: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.[13]

  • Optimize Temperature Gradient: Ensure you are cooling to the lowest practical temperature (e.g., 0°C or below, if the solvent allows) and holding it there for a sufficient time to maximize precipitation.

  • Use an Anti-Solvent: This is a highly effective technique. After dissolving your compound in a minimal amount of a "good" solvent (e.g., isopropanol), slowly add a miscible "poor" solvent (an anti-solvent, e.g., heptane or water) in which the compound is insoluble, until the solution becomes turbid.[14][15] Then, cool the mixture. This dramatically reduces the solubility of the compound in the mixed-solvent system.

  • Check Mother Liquor: After filtering your crystals, try evaporating the solvent from the mother liquor. If a large amount of solid is recovered, your crystallization conditions need significant optimization.[13]

Q4: I obtained crystals, but they are very fine needles that are difficult to filter and dry. How can I get better crystals?

A4: Crystal morphology (habit) is heavily influenced by the solvent and the rate of cooling.[7] Needle-like crystals often result from rapid crystallization or strong anisotropic interactions with the solvent.

  • Slow Down Crystallization: The single most effective way to grow larger, more well-defined crystals is to decrease the rate at which supersaturation is achieved. Use a very slow cooling rate.

  • Change the Solvent: Different solvents interact with the crystal faces differently.[6][8] A solvent that is "less ideal" (i.e., one in which the compound is slightly less soluble when hot) may slow down the growth process and lead to better-formed crystals. For aromatic amines, trying a solvent mixture like ethanol/water or ethyl acetate/hexane can sometimes produce more block-like crystals.[12][16]

Q5: I am concerned about polymorphism. How does solvent choice affect the crystal form, and how can I control it?

A5: Polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical consideration in pharmaceutical development, as different polymorphs can have different stabilities, dissolution rates, and bioavailabilities.[2][3][17] The solvent plays a crucial role in determining which polymorph crystallizes.[18][19]

  • Mechanism of Control: Solvents can influence polymorphism by stabilizing specific molecular conformations in solution or by interacting differently with the surfaces of growing nuclei of various polymorphs, thereby favoring the growth of one form over another.[14][19] Generally, crystallization from nonpolar solvents may favor more stable, densely packed polymorphs, while polar solvents can sometimes trap less stable (metastable) forms.

  • Screening for Polymorphs: To investigate polymorphism, you must perform your crystallization screening across a wide range of solvents with varying polarities, hydrogen bonding capabilities, and at different cooling rates.

  • Characterization is Key: It is essential to analyze the solid material from each successful crystallization experiment using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) or Raman Spectroscopy to identify which polymorphic form has been obtained.[20]

Q6: What are the Good Manufacturing Practice (GMP) considerations when selecting a solvent?

A6: For drug development professionals, solvent selection is governed by strict regulatory guidelines.

  • Toxicity and Safety: Solvents are classified by regulatory bodies (e.g., ICH Q3C guidelines) based on their toxicity. Class 1 solvents (e.g., benzene) should be avoided. Class 2 solvents (e.g., toluene, methanol) have toxicity limits and should be used with justification. Class 3 solvents (e.g., ethanol, acetone, ethyl acetate) have low toxic potential and are preferred.

  • Process Control: The crystallization process must be robust and reproducible to ensure consistent product quality, which is a core tenet of GMP.[21][22][23] This means the chosen solvent system should be well-characterized and the process parameters (temperatures, addition rates) tightly controlled.

  • Residual Solvents: The final Active Pharmaceutical Ingredient (API) must be dried effectively to ensure residual solvent levels are below the limits specified in the ICH guidelines.[21] The solvent's boiling point and its interaction with the crystal lattice will impact the drying process.

References

  • Lee, E. H. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Chen, J., et al. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 35(10). [Link]

  • Wang, S. L., & Lin, S. Y. (2014). Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques. Applied Spectroscopy Reviews, 49(6), 458-472. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]

  • Zhang, T., et al. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design, 23(5), 3853–3871. [Link]

  • Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Ingenta Connect. [Link]

  • Zhang, C., et al. (2022). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 12(12), 1739. [Link]

  • How It Comes Together. (2024). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. [Link]

  • Lahav, M., & Leiserowitz, L. (2018). A Stereochemical Approach that Demonstrates the Effect of Solvent on the Growth of Polar Crystals: A Perspective. Crystal Growth & Design, 18(9), 5521-5531. [Link]

  • Zhanghua. (2024). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. [Link]

  • Nichols, L. (2022). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. [Link]

  • ResearchGate. (2024). The Effect of Solvent on Crystal Growth and Morphology. Request PDF. [Link]

  • Schweicher, G., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design, 22(12), 7088–7094. [Link]

  • Pharmapproach. (2024). Crystallization observed during bulk preparation – root cause and preventive controls. [Link]

  • Unige. (n.d.). Guide for crystallization. University of Geneva. [Link]

  • ResearchGate. (2024). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Request PDF. [Link]

  • European Medicines Agency. (2000). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. EMA. [Link]

  • Crystal Systems. (n.d.). Good Manufacturing Practices. Crystal Systems. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. University of Cape Town. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Chemistry Academy. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Reddit. (2022). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. [Link]

  • Dong, M. W. (2023). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. LCGC North America, 41(11), 524-531. [Link]

Sources

Troubleshooting

Technical Support Center: N-(4-bromobenzyl)cyclohexanamine Salts

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-(4-bromobenzyl)cyclohexanamine and its salts. This guide is designed to provide you, as a senior appli...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-(4-bromobenzyl)cyclohexanamine and its salts. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and best practices for handling the unique challenges presented by the hygroscopic nature of these compounds. Hygroscopicity, the tendency of a substance to attract and absorb moisture from the atmosphere, can significantly impact experimental accuracy, compound stability, and the reproducibility of your results.[1][2][3] This document provides a series of frequently asked questions (FAQs) and detailed protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Section 1: Identification and Characterization

Q1: I've just received a new batch of an N-(4-bromobenzyl)cyclohexanamine salt. How can I tell if it's hygroscopic?

A1: There are several indicators of hygroscopicity. Upon opening, you might observe physical changes in the compound, such as the powder appearing clumpy, "wet," or caked, instead of being a free-flowing solid.[1][2] During weighing, a key sign is a continuously increasing mass reading on an analytical balance as the compound absorbs atmospheric moisture.[1]

For definitive characterization, several analytical techniques can be employed:

  • Dynamic Vapor Sorption (DVS): This is a primary method to quantify moisture uptake by measuring the mass change of a sample as it is exposed to varying levels of relative humidity (RH).[]

  • Thermogravimetric Analysis (TGA): TGA can determine the water content by measuring the mass loss of a sample as it is heated.[]

  • Karl Fischer Titration: This is a highly accurate method to determine the water content of a sample at a specific point in time.[5]

  • X-ray Diffraction (XRD): Moisture absorption can induce changes in the crystalline structure of a compound, which can be detected by XRD as peak broadening or even phase transformations.[6]

Q2: What is the fundamental difference between hygroscopic and deliquescent?

A2: While both terms relate to moisture absorption, they represent different degrees of this phenomenon. A hygroscopic substance absorbs moisture from the air but may not necessarily change its physical state.[7] In contrast, a deliquescent substance is a highly hygroscopic material that absorbs so much moisture from the atmosphere that it dissolves in the absorbed water, forming a liquid solution.[1][7] If you observe your compound turning into a puddle or slurry upon exposure to ambient air, it is likely deliquescent.[7]

Section 2: Handling, Weighing, and Storage

Q3: What is the single most critical factor when working with hygroscopic salts of N-(4-bromobenzyl)cyclohexanamine?

A3: The most critical factor is environmental control . Minimizing the compound's exposure to atmospheric moisture at every step is paramount. This is best achieved by handling the material inside a controlled environment, such as a glove box with an inert atmosphere (e.g., nitrogen or argon) and low humidity.[8][9][10] If a glove box is unavailable, work must be performed quickly and efficiently in a room with low ambient humidity, and the compound should be stored in a desiccator.[1][7][8]

Q4: I'm struggling to get a stable weight on the analytical balance. What can I do?

A4: This is a classic problem with hygroscopic materials.[1] The key is to minimize exposure time and control the environment.

  • Work Quickly: Have all your tools (spatulas, weigh boats, vials) ready before opening the main container. Minimize the time the container is unsealed.[1][11]

  • Use a Suitable Container: Weigh the compound in a container with a small opening, like a vial, rather than on open weigh paper.

  • Weighing by Difference: This is a highly recommended technique. Tightly cap and weigh the stock vial. Quickly dispense the approximate amount of compound into your receiving vessel, then re-cap and re-weigh the stock vial. The difference in mass is the amount of compound you have dispensed. This method avoids letting the compound sit on an open balance pan.[1]

  • Controlled Environment: If possible, place the analytical balance inside a low-humidity glove box or a nitrogen-purged enclosure for the most accurate measurements.[1]

Q5: What are the best practices for storing these salts long-term?

A5: Proper storage is essential to maintain the compound's integrity.

  • Primary Container: Always keep the salt in its original, tightly sealed container. After opening, consider using paraffin film to further seal the cap.

  • Secondary Containment: Place the primary container inside a secondary, water-tight container.[8]

  • Desiccation: Store the secondary container in a desiccator containing an active desiccant (e.g., silica gel, Drierite).[7][8] Ensure the desiccant is regularly checked and regenerated or replaced.

  • Inert Atmosphere: For highly sensitive salts, after dispensing, backfill the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • Segregation: Store water-sensitive chemicals separately from other chemicals in a cool, dry location.[8][12][13]

G

Section 3: Experimental Troubleshooting

Q6: My experimental results are inconsistent batch-to-batch. Could hygroscopicity be the cause?

A6: Absolutely. Inconsistent results are a common consequence of uncontrolled moisture absorption.[1] Absorbed water can lead to several issues that directly impact reproducibility:

  • Inaccurate Concentration: If you weigh out 10 mg of a compound that has absorbed 10% water by mass, you are actually dispensing only 9 mg of your active compound. This leads to lower-than-expected concentrations and affects all downstream calculations and results.[1]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of your compound over time.[1][2][14] This is especially true for salts, where water can alter the local pH and catalyze reactions.

  • Altered Physical Properties: Moisture can change the compound's solubility, dissolution rate, and even its crystal form, all of which can affect performance in biological or chemical assays.[6][14]

Table 1: Impact of Moisture Absorption on Experimental Parameters

Symptom ObservedRoot CauseConsequence for Experiment
Inconsistent bioassay resultsInaccurate concentration, compound degradationPoor reproducibility, incorrect IC50/EC50 values, misleading structure-activity relationships (SAR).[1]
Formation of precipitates in stock solutionAltered solubility, degradation product formationInhomogeneous dosing, clogged liquid handlers, inaccurate results.[1]
Difficulty dissolving the compoundChange in physical state (caking), altered crystal formSlower preparation time, potential for incomplete dissolution leading to concentration errors.[1][6]
Change in color or appearanceChemical degradation, phase changeIndicates compromised compound integrity; material should not be used without re-analysis.[15]

Q7: I prepared a stock solution and now there's a precipitate. What happened?

A7: This could be due to a few factors related to moisture. The compound may have absorbed enough water to alter its solubility profile in your chosen solvent.[1] Alternatively, the precipitate could be an insoluble degradation product formed via hydrolysis.[1][2]

Troubleshooting Steps:

  • Do not use the solution. The concentration is unknown and it may contain impurities.

  • Prepare a fresh, smaller batch of stock solution from properly stored starting material, ideally from a new or recently opened container.[1]

  • Consider solvent choice. Ensure you are using a high-purity, anhydrous solvent if the reaction chemistry is water-sensitive.

  • Filter and Analyze: If necessary, you can filter the precipitate and analyze both the solid and the supernatant (e.g., by LC-MS or NMR) to identify the cause of the precipitation.

G Start Inconsistent Experimental Results Q1 Was weighing performed in a controlled (low-humidity) environment? Start->Q1 Q2 Was the stock solution prepared fresh from a properly stored sample? Q1->Q2 Yes Sol1 Root Cause: Inaccurate Concentration ACTION: Re-weigh material using proper technique (Protocol 1). Q1->Sol1 No Q3 Is there visual evidence of compound degradation (e.g., color change)? Q2->Q3 Yes Sol2 Root Cause: Compromised Stock ACTION: Prepare fresh solution (Protocol 2). Q2->Sol2 No Sol3 Root Cause: Compound Degradation ACTION: Use a fresh vial of compound. Re-analyze purity (LC-MS/NMR). Q3->Sol3 Yes End Re-run Experiment Q3->End No, re-evaluate other experimental variables. Sol1->End Sol2->End Sol3->End

Detailed Experimental Protocols

Protocol 1: Standard Operating Procedure for Weighing a Hygroscopic Salt

Objective: To accurately weigh a hygroscopic salt of N-(4-bromobenzyl)cyclohexanamine while minimizing moisture absorption.

Environment: This procedure should ideally be performed inside a glove box with <10% RH or in a balance enclosure purged with dry nitrogen.

Materials:

  • Analytical balance

  • Spatulas (pre-dried in an oven)

  • Primary container of the hygroscopic salt

  • Receiving vessel (e.g., HPLC vial, reaction flask) with a cap

  • Paraffin film

Methodology (Weighing by Difference):

  • Preparation: Place all necessary items (spatulas, receiving vessel) inside the controlled environment and allow them to equilibrate.

  • Initial Weighing: Ensure the primary container of the salt is tightly sealed. Place it on the analytical balance and record its mass to four decimal places (M1).

  • Dispensing: Remove the container from the balance. Quickly uncap it, and using a dry spatula, transfer the approximate desired amount of solid into the receiving vessel.

  • Resealing: Immediately and tightly recap the primary container. If it will be some time before its next use, wrap the cap junction with paraffin film.

  • Final Weighing: Place the sealed primary container back on the balance and record its new mass (M2).

  • Calculation: The mass of the dispensed solid is M_dispensed = M1 - M2 .

  • Completion: Immediately cap the receiving vessel to protect the dispensed solid from ambient moisture.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution of known concentration.

Environment: Inert atmosphere glove box is highly recommended. If not available, use anhydrous solvents and work quickly.[16]

Materials:

  • Dispensed hygroscopic salt (from Protocol 1) in a capped vial

  • Anhydrous solvent (e.g., anhydrous DMSO, DMF)

  • Volumetric flask (Class A, dried in an oven)

  • Syringes and needles (oven-dried)

Methodology:

  • Solvent Transfer: Using an oven-dried syringe and needle, transfer the calculated volume of anhydrous solvent into the vial containing the pre-weighed hygroscopic salt.

  • Dissolution: Cap the vial and vortex or sonicate until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Quantitative Transfer (if needed): If a larger volume is being prepared in a volumetric flask, transfer the dissolved concentrate to the flask. Rinse the initial vial with several small aliquots of the anhydrous solvent, adding each rinse to the volumetric flask to ensure all compound is transferred.

  • Final Volume: Carefully add the anhydrous solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Mixing & Storage: Cap the flask and invert it multiple times to ensure homogeneity. If storing, transfer the solution to smaller, tightly sealed vials with minimal headspace. Store at the recommended temperature, protected from light.[1]

Protocol 3: Remediation of a Moisture-Exposed Compound

Objective: To dry a hygroscopic salt that has been inadvertently exposed to moisture.

Caveat: This procedure may not remove all water (especially water of hydration) and may not reverse any chemical degradation that has already occurred. The purity of the dried material should be re-assessed before use.

Materials:

  • Moisture-exposed compound

  • Vacuum oven

  • Shallow, wide glass dish (e.g., crystallization dish)

  • Desiccator

Methodology:

  • Preparation: Spread the clumpy or "wet" compound in a thin layer in a shallow glass dish to maximize the surface area.

  • Drying: Place the dish in a vacuum oven. Apply vacuum and gently heat the sample. Crucially, the temperature must be well below the compound's melting point or decomposition temperature. (Consult the compound's Safety Data Sheet or perform a TGA analysis to determine a safe temperature).

  • Duration: Dry for several hours (e.g., 4-12 hours) or until a constant weight is achieved (if weighing periodically).

  • Cooling & Storage: Turn off the heat and allow the oven to cool to room temperature under vacuum. Break the vacuum with a dry, inert gas (e.g., nitrogen). Immediately transfer the dish with the dried compound into a desiccator for storage.[1][11]

  • Re-analysis: Before using the dried material in critical experiments, re-verify its identity, purity, and water content (e.g., by NMR, LC-MS, and Karl Fischer titration).

References

  • University of California. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. Retrieved from [Link]

  • Al-Kinani, M. A., & Al-Amery, M. H. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. International Journal of Innovative Research in Engineering & Management (IJIREM). Retrieved from [Link]

  • Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • Arigo, A., Jawahar, N., Nikhitha, K., & Jubie, S. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Retrieved from [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Retrieved from [Link]

  • Yasin, M., et al. (2021). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors. Retrieved from [Link]

  • Scribd. (n.d.). Water Reactive Chemicals SOP Guide. Retrieved from [Link]

  • Tereshchenko, A. G. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. OMICS International. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • University of Pennsylvania. (2024, April 12). SOP: Water-Reactive Chemicals. PennEHRS. Retrieved from [Link]

  • ACS Publications. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • The University of Chicago. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Office of Research Safety. Retrieved from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]

  • Lab Manager. (2014, March 5). Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Spectrum Analysis of N-[(4-bromophenyl)methyl]cyclohexanamine

The following is a comprehensive technical comparison guide for the 1H NMR analysis of N-[(4-bromophenyl)methyl]cyclohexanamine. Executive Summary & Comparison Scope N-[(4-bromophenyl)methyl]cyclohexanamine (CAS: 5460-63...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for the 1H NMR analysis of N-[(4-bromophenyl)methyl]cyclohexanamine.

Executive Summary & Comparison Scope

N-[(4-bromophenyl)methyl]cyclohexanamine (CAS: 5460-63-9 related free base; often synthesized via reductive amination of 4-bromobenzaldehyde and cyclohexylamine) is a critical secondary amine intermediate. Its analysis requires precise differentiation from potential impurities like bis-alkylated byproducts or unsubstituted benzyl analogs.

This guide compares the 1H NMR spectral performance of this molecule under two primary experimental conditions:

  • Solvent System: Chloroform-d (

    
    ) vs. Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ).
  • Structural Validation: Comparative shift analysis against the Unsubstituted Analog (N-benzylcyclohexanamine) to confirm the para-bromo substituent effect.

Key Findings at a Glance
FeatureStandard Protocol (

)
Alternative Protocol (

)
Recommendation
Amine (NH) Proton Broad, often invisible or overlaps with alkyls (

ppm).
Sharp, distinct signal; couples to

if dry (

ppm).
Use DMSO-

for NH confirmation.[1]
Aromatic Resolution Excellent AA'BB' doublets (

ppm).
Good, but solvent residual peak (

ppm) is far removed.
Use

for aromatic integration.[2][3]
Alkyl Region Clear resolution of cyclohexyl multiplets.Water peak (

ppm) often obscures Benzylic

.
Use

for alkyl quantification.[3]

Structural Analysis & Assignment Strategy

The molecule consists of three distinct spin systems.[2] Successful assignment relies on isolating these domains:

  • Aromatic Domain (AA'BB'): The 4-bromophenyl group creates a symmetric doublet pair.

  • Benzylic Linker (

    
    ):  A singlet (in 
    
    
    
    ) critical for integration references.
  • Cyclohexyl Domain: A complex aliphatic region characterized by a distinct methine (

    
    ) triplet-of-triplets.
    
Visualization: Assignment Logic Flowchart

AssignmentLogic Start Start: Analyze 1H Spectrum Region_Ar Region: 7.0 - 7.6 ppm (Aromatic) Start->Region_Ar Region_Bz Region: 3.5 - 3.9 ppm (Benzylic) Start->Region_Bz Region_Cy Region: 1.0 - 2.6 ppm (Cyclohexyl) Start->Region_Cy Decision_Ar Pattern Check: 2 Doublets (AA'BB')? Region_Ar->Decision_Ar Decision_Bz Multiplicity Check: Singlet or Doublet? Region_Bz->Decision_Bz Decision_Cy Identify Methine: Triplet of Triplets? Region_Cy->Decision_Cy Confirm_Br Confirmed: 4-Bromo Substitution (Ortho-Br deshielded ~7.4 ppm) Decision_Ar->Confirm_Br Yes Assign_CH2 Assign: N-CH2-Ar (Singlet in CDCl3) Decision_Bz->Assign_CH2 Assign_CH Assign: Cyclohexyl C1-H (~2.4-2.5 ppm) Decision_Cy->Assign_CH Yes

Caption: Logical workflow for structural verification of N-[(4-bromophenyl)methyl]cyclohexanamine, isolating the three key spin systems.

Comparative Analysis 1: Solvent Effects ( vs. )

The choice of solvent fundamentally alters the appearance of the amine (


) and benzylic protons due to hydrogen bonding and exchange rates.
Experimental Data Comparison (400 MHz)
Proton AssignmentChemical Shift (

) in

Chemical Shift (

) in

Multiplicity (J-coupling)
Ar-H (ortho to Br) 7.45 7.50Doublet (

Hz)
Ar-H (ortho to CH2) 7.20 7.32Doublet (

Hz)
Benzylic

3.78 3.68Singlet (d in DMSO if dry)
Cyclohexyl

2.48 2.35Triplet of Triplets (tt)
Cyclohexyl

(eq)
1.90 1.85Multiplet
Amine

1.3 - 1.6 (Broad/Hidden)2.1 - 3.0 (Visible)Broad Singlet (exchanges)
Technical Insight
  • In

    
    :  The amine proton undergoes rapid exchange and often broadens into the baseline or merges with the cyclohexyl axial protons (
    
    
    
    ppm). The benzylic
    
    
    appears as a sharp singlet at 3.78 ppm.
  • In

    
    :  Strong hydrogen bonding slows the proton exchange. The 
    
    
    
    signal becomes distinct. If the sample is strictly anhydrous, the
    
    
    will couple to the benzylic
    
    
    , splitting the
    
    
    singlet into a doublet and the
    
    
    into a triplet. Caution: The water residual peak in DMSO (
    
    
    ppm) can sometimes obscure the benzylic region if the sample is wet.

Comparative Analysis 2: Substituent Effects (vs. Unsubstituted Analog)

To validate the presence of the bromine atom without mass spectrometry, one must analyze the aromatic splitting pattern.

Comparison: 4-Bromo vs. Unsubstituted Benzyl
  • Unsubstituted (N-benzylcyclohexanamine): The aromatic region (

    
     ppm) appears as a complex multiplet integrating to 5 protons. The ortho, meta, and para protons overlap significantly.
    
  • 4-Bromo Derivative: The symmetry breaks the aromatic region into two distinct doublets (AA'BB' system).

    • 
       7.45:  Deshielded by the inductive effect of Br (Ortho to Br).
      
    • 
       7.20:  Shielded relative to the Br-position (Ortho to Alkyl).
      
    • Integration: Strictly 2:2.

Detailed Experimental Protocol

To ensure reproducible spectra suitable for publication or regulatory filing, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh

    
     mg of the free base oil/solid.
    
  • Solvent: Add

    
     mL of 
    
    
    
    (containing 0.03% TMS).
    • Note: Ensure

      
       is neutralized (stored over 
      
      
      
      ) if the amine is acid-sensitive, though this secondary amine is generally stable.
  • Filtration: If any turbidity exists (likely salt formation), filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum) to allow full relaxation of aromatic protons for accurate integration.

  • Scans (NS): 16 scans are sufficient for >10 mg; increase to 64 for <2 mg.

  • Spectral Width: -2 to 14 ppm.

Visualization: Experimental Workflow

Workflow Sample Sample: 15 mg N-[(4-Br-Ph)Me]Cy Tube 5mm NMR Tube (Homogenize) Sample->Tube Solvent Solvent: 0.6 mL CDCl3 (+TMS) Solvent->Tube Acquire Acquisition: Pulse: 30° D1: 2.0s NS: 16 Tube->Acquire Process Process: Ref: TMS (0.00) Phase/Baseline Corr. Acquire->Process

Caption: Standardized workflow for acquiring high-fidelity 1H NMR data for secondary amines.

References

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • PubChem. (2025).[4][5][6][7] 4-Bromobenzylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. Retrieved from [Link]

Sources

Comparative

Comparative Mass Spectrometry Profiling: N-(4-bromobenzyl)cyclohexylamine vs. Structural Analogs

Executive Summary This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of N-(4-bromobenzyl)cyclohexylamine , a secondary amine intermediate often used in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of N-(4-bromobenzyl)cyclohexylamine , a secondary amine intermediate often used in the synthesis of mucolytics (e.g., Bromhexine analogs) and bioactive ligands.

We compare this halogenated compound against its non-brominated analog, N-benzylcyclohexylamine , to demonstrate how the 4-bromo substituent alters ionization behavior, isotopic signatures, and fragmentation kinetics. This guide is designed for analytical chemists and drug development researchers requiring robust identification protocols for quality control (QC) and metabolite tracking.

Part 1: Technical Specifications & Structural Comparison

The presence of the bromine atom at the para position of the benzyl ring introduces a distinct isotopic signature and shifts the primary fragmentation pathways compared to the unsubstituted analog.

FeatureTarget: N-(4-bromobenzyl)cyclohexylamine Control: N-benzylcyclohexylamine
CAS Number 3959-07-7 (amine precursor) / Derivative4383-25-9
Formula C₁₃H₁₈BrNC₁₃H₁₉N
Exact Mass 267.062 (⁷⁹Br) / 269.060 (⁸¹Br)189.152
Isotopic Pattern 1:1 Doublet (M⁺, M+2) due to ⁷⁹Br/⁸¹BrSinglet (M⁺)
Base Peak (EI) m/z 169/171 (Bromotropylium) or m/z 98 m/z 91 (Tropylium)
Key Fragment m/z 98 (Cyclohexylimine)m/z 98 (Cyclohexylimine)
Ionization Mode EI (70 eV) / ESI (+)EI (70 eV) / ESI (+)

Part 2: Fragmentation Mechanism Analysis

Electron Ionization (EI) Pathways

In Electron Impact (EI) MS at 70 eV, the ionization occurs primarily at the nitrogen lone pair, generating a radical cation (M⁺˙). Two competing cleavage mechanisms dominate the spectrum: Benzylic Cleavage and Alpha-Cleavage .[1][2]

Pathway A: Benzylic Cleavage (Formation of Tropylium Ion)

This is the most diagnostic pathway for benzylamines. The bond between the benzylic carbon and the nitrogen weakens, leading to heterolytic cleavage.

  • Mechanism: The positive charge stabilizes on the benzyl fragment, which undergoes ring expansion to form the highly stable Tropylium cation .

  • Target (4-Br): Generates the 4-bromotropylium ion at m/z 169 and m/z 171 . The 1:1 intensity ratio is the primary identifier.

  • Control (H): Generates the unsubstituted Tropylium ion at m/z 91 .

Pathway B: Alpha-Cleavage (Loss of Benzyl Radical)

Alternatively, the radical site on the nitrogen can trigger homolytic cleavage of the C-N bond, expelling the benzyl radical.

  • Mechanism: The charge remains on the nitrogen-containing fragment, forming a Cyclohexylimine cation (Immonium ion).

  • Observation: Both the Target and Control yield a significant peak at m/z 98 ([C₆H₁₀=NH₂]⁺).

  • Significance: This ion confirms the presence of the cyclohexyl-amine substructure, independent of the benzyl substituent.

Electrospray Ionization (ESI) Pathways

In ESI (soft ionization), the molecule forms the protonated molecular ion [M+H]⁺.

  • Target: [M+H]⁺ observed at m/z 268/270 .

  • CID Fragmentation (MS/MS): Collision-Induced Dissociation typically ejects the neutral amine or the benzyl group.

    • Loss of Cyclohexylamine (neutral)

      
      m/z 169/171  (Bromobenzyl cation).
      
    • Loss of Ammonia (if dealkylation occurs)

      
       Alkyl cations.
      

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for N-(4-bromobenzyl)cyclohexylamine under Electron Impact (EI) conditions.

FragmentationPathway M_Ion Molecular Ion (M+.) m/z 267 / 269 (Radical Cation) Tropylium 4-Bromotropylium Ion m/z 169 / 171 (Diagnostic Base Peak) M_Ion->Tropylium Benzylic Cleavage (Inductive) Neutral_Amine Cyclohexylaminyl Radical (Neutral Loss) M_Ion->Neutral_Amine Imine Cyclohexylimine Cation m/z 98 (Common Fragment) M_Ion->Imine Alpha-Cleavage (Loss of Ar-CH2) Benzyl_Radical 4-Bromobenzyl Radical (Neutral Loss) M_Ion->Benzyl_Radical Ring_Frag Cyclohexyl Ring Fragments m/z 56, 41 M_Ion->Ring_Frag Ring Disintegration

Caption: Competing EI fragmentation pathways. Path A (Red) yields the isotopic diagnostic ion; Path B (Yellow) yields the structural backbone ion.

Part 4: Experimental Protocol (GC-MS Characterization)

To reliably differentiate the target from impurities (e.g., dibenzyl byproducts), follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of N-(4-bromobenzyl)cyclohexylamine in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Derivatization (Optional): Not required for this secondary amine, but trifluoroacetic anhydride (TFAA) can be used to improve peak shape if tailing occurs.

GC-MS Parameters
  • Column: HP-5MS or DB-5 (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Inlet: Splitless mode, 250°C.

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

Data Interpretation Workflow
  • Check Molecular Ion: Look for the doublet at m/z 267/269 . If only a singlet appears at m/z 189, the bromine is absent (Control).

  • Verify Isotopic Ratio: The height of m/z 169 must be approximately equal to m/z 171 (within 10% variance).

  • Confirm Backbone: Ensure the presence of m/z 98 (cyclohexyl-N fragment).

  • Purity Check: Absence of m/z 91 indicates no contamination with non-brominated starting materials.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-Benzylcyclohexylamine (CAS 4383-25-9). National Institute of Standards and Technology.[3] Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. (2024). Compound Summary: 4-Bromobenzylamine (CAS 3959-07-7).[4][5][6] National Center for Biotechnology Information. Retrieved from [Link]

  • Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Secondary Amines and Aryl Bromides using FTIR Spectroscopy

For researchers in synthetic chemistry and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier Transform Infrared (FTIR) spectroscopy stands as a rapi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in synthetic chemistry and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and accessible first-pass technique for this purpose. This guide provides an in-depth comparison of the characteristic FTIR signals for two crucial functional groups: secondary amines (R₂NH) and aryl bromides (Ar-Br). We will explore the causality behind their spectral features, strategies for differentiating them in complex molecules, and a robust protocol for acquiring high-quality data.

Part 1: The Vibrational Fingerprints of Secondary Amines

Secondary amines are defined by the presence of a single hydrogen atom attached to a nitrogen, which is in turn bonded to two carbon atoms (R₂NH). This N-H bond is the primary reporter for this functional group in an FTIR spectrum.

Key Vibrational Modes for Secondary Amines
  • N-H Stretching Vibration:

    • Position: The most telling peak for a secondary amine is the N-H stretch, which appears as a single, sharp, and typically weak to medium intensity peak in the 3500-3310 cm⁻¹ region.[1][2][3] The presence of a solitary peak in this region is a key differentiator from primary amines (RNH₂), which exhibit two peaks due to symmetric and asymmetric stretching.[1][4] Tertiary amines (R₃N) lack an N-H bond and are consequently silent in this region.[1][5]

    • Causality: The position and appearance of this peak are highly sensitive to the molecule's environment. In dilute solutions, where intermolecular hydrogen bonding is minimized, the peak is sharper and found at a higher wavenumber (closer to 3500 cm⁻¹).[2] In concentrated samples (neat liquids or solids), hydrogen bonding weakens the N-H bond, causing the peak to broaden and shift to a lower wavenumber (closer to 3310 cm⁻¹).[3][6] Aromatic secondary amines generally absorb at slightly higher frequencies than their aliphatic counterparts.[3]

  • N-H Bending (Wagging) Vibration:

    • Position: Secondary amines also display an out-of-plane N-H bending vibration, often referred to as an "N-H wag." This produces a broad, strong peak in the 910-665 cm⁻¹ range.[1] The breadth of this peak is also a consequence of hydrogen bonding.[3] This feature can be a useful confirmation but falls within the complex "fingerprint region," which often contains many other signals.

  • C-N Stretching Vibration:

    • Position: The stretching of the carbon-nitrogen bond provides complementary information. For aliphatic secondary amines, this appears as a medium to weak band between 1250-1020 cm⁻¹ .[1][2] For aromatic secondary amines, this peak is stronger and shifted to a higher wavenumber, typically 1335-1250 cm⁻¹ , due to the increased bond strength from resonance with the aromatic ring.[1][7]

Part 2: Unmasking the Subtle Signals of Aryl Bromides

Identifying an aryl bromide presents a different challenge. The key vibrations are either in a congested region of the spectrum or are less intense than the prominent peaks of other functional groups.

Key Vibrational Modes for Aryl Bromides
  • Aromatic C-H & C=C Stretching:

    • Position: Before looking for the C-Br bond, one must first confirm the presence of the aromatic ring. This is evidenced by weak to medium C-H stretching peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ) and a series of characteristic C=C in-ring stretching absorptions between 1600-1450 cm⁻¹ .[8][9][10]

  • C-Br Stretching Vibration:

    • Position: The C-Br stretching vibration is found at very low frequencies due to the high mass of the bromine atom. For aryl bromides, this peak is typically found in the 1075-1030 cm⁻¹ range.[11] In contrast, the C-Br stretch for aliphatic (alkyl) bromides appears at a much lower wavenumber, between 690-515 cm⁻¹ .[12][13]

    • Causality & Challenges: The heavy mass of bromine significantly lowers the vibrational frequency compared to bonds involving lighter atoms (like C-H or C-O). This places the alkyl C-Br stretch at the edge of or outside the standard mid-IR range of many spectrometers.[11][12] While the aryl C-Br stretch is within the typical range, it can be weak and easily lost among the many other peaks in the fingerprint region. Therefore, it is not typically used as the primary diagnostic peak.

  • C-H Out-of-Plane (OOP) Bending:

    • Position: The most reliable indicator for the presence and substitution pattern of an aryl halide is the strong C-H out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ region.[9][14] The exact position of these strong absorptions is highly diagnostic of the substitution pattern on the benzene ring.[8][15]

    • Why it's Authoritative: These vibrations involve the movement of the hydrogen atoms perpendicular to the plane of the aromatic ring. The frequency of this motion is constrained by the number and position of adjacent hydrogens, making it a remarkably reliable "fingerprint" for substitution. For example, a monosubstituted ring (like bromobenzene) will show two strong bands, one between 770-730 cm⁻¹ and another between 720-680 cm⁻¹.[16]

Part 3: Comparative Analysis and Data Interpretation

The following table summarizes the key diagnostic peaks for easy comparison.

Functional GroupVibrationWavenumber (cm⁻¹)Intensity & AppearanceKey Diagnostic Notes
Secondary Amine N-H Stretch3500 - 3310Weak-Medium, Sharp (one peak)The most definitive peak. Broadens with H-bonding. Absent in tertiary amines.
N-H Wag910 - 665Strong, BroadConfirmatory, but located in the crowded fingerprint region.
C-N Stretch1335 - 1250 (Aromatic)Medium-StrongStronger and at a higher frequency for aromatic amines vs. aliphatic.
1250 - 1020 (Aliphatic)Weak-Medium
Aryl Bromide Aromatic C-H Stretch3100 - 3000Weak-MediumConfirms the "Aryl" part. Appears just to the left of aliphatic C-H stretches.
Aromatic C=C Stretch1600 - 1450Medium (often multiple peaks)Confirms the aromatic ring.
C-H Out-of-Plane Bend900 - 675StrongThe most reliable indicator. Position is diagnostic of the substitution pattern.
Aryl C-Br Stretch1075 - 1030Weak-MediumOften difficult to assign definitively due to other peaks in the fingerprint region.
Workflow for Spectral Analysis

When presented with an unknown spectrum that may contain one or both of these functional groups, a logical workflow is essential.

FTIR_Analysis_Workflow start Start: Acquire FTIR Spectrum check_3300 Examine 3500-3300 cm⁻¹ Region start->check_3300 peak_3300 Single, sharp/medium peak present? check_3300->peak_3300 Analysis no_peak_3300 No significant peak peak_3300->no_peak_3300 No is_sec_amine High Likelihood of Secondary Amine peak_3300->is_sec_amine Yes check_aromatic Examine 3100-3000 cm⁻¹ & 1600-1450 cm⁻¹ no_peak_3300->check_aromatic is_sec_amine->check_aromatic aromatic_peaks Aromatic C-H and C=C peaks present? check_aromatic->aromatic_peaks Analysis not_aromatic Not an Aromatic Compound aromatic_peaks->not_aromatic No is_aromatic Aromatic Ring Confirmed aromatic_peaks->is_aromatic Yes conclusion Final Interpretation not_aromatic->conclusion check_oop Examine 900-675 cm⁻¹ for strong peaks is_aromatic->check_oop oop_peaks Strong OOP C-H Bending present? check_oop->oop_peaks Analysis no_oop_peaks Aryl Halide Unlikely oop_peaks->no_oop_peaks No is_aryl_bromide High Likelihood of Aryl Bromide oop_peaks->is_aryl_bromide Yes no_oop_peaks->conclusion is_aryl_bromide->conclusion

Caption: Logical workflow for identifying secondary amine and aryl bromide functionalities.

Part 4: Experimental Protocol for High-Quality FTIR Data Acquisition

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation.[17] The goal is to obtain a spectrum with high signal-to-noise and peaks that are between 10% and 90% transmittance (or ~0.05 to 1.0 absorbance units).

Method 1: KBr Pellet for Solid Samples

This is a classic transmission method suitable for stable, non-hygroscopic solid compounds.

  • Preparation: Gently dry ~1-2 mg of the solid sample and ~100-200 mg of high-purity, desiccated potassium bromide (KBr) powder in an oven at ~100°C to remove any adsorbed water.[18] Water has a very strong, broad O-H absorption that can obscure the N-H region.[18]

  • Grinding: Add the KBr and the sample to a clean, dry agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained.[17] Proper grinding is critical to reduce light scattering, which can distort the baseline of the spectrum.[18]

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[17]

  • Data Acquisition: a. Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor. b. Mount the KBr pellet in the sample holder and place it in the spectrometer. c. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR) for Solids and Liquids

ATR is a modern, rapid surface analysis technique that requires minimal sample preparation.

  • Preparation: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a spectrum of the clean crystal surface; this will serve as your background.

  • Sample Application:

    • Solids: Place a small amount of the solid powder directly onto the crystal.

    • Liquids: Place a single drop of the neat liquid onto the crystal.

  • Pressure Application: For solid samples, use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the ATR crystal.[17] Good contact is essential for a strong signal.

  • Data Acquisition: Acquire the sample spectrum using the same instrument parameters (scans, resolution) as the background scan.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, lint-free wipe immediately after use to prevent cross-contamination.

Conclusion

Differentiating secondary amines and aryl bromides via FTIR spectroscopy is a tale of two signals: one overt, the other subtle. The secondary amine announces its presence with a characteristic N-H stretch around 3300 cm⁻¹, a peak that is hard to miss. In contrast, the aryl bromide requires more detective work, relying on the confirmation of the aromatic ring first, followed by the identification of strong C-H out-of-plane bending vibrations, as the C-Br stretch itself is often an unreliable reporter. By understanding the physical origins of these vibrations and following a systematic analytical approach, researchers can confidently and accurately characterize their molecules, paving the way for successful drug development and scientific discovery.

References

  • Illinois State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). IR: amines. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • MicroBugs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Blogspot. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

Sources

Comparative

Comparing reductive amination agents for N-(4-bromobenzyl)cyclohexylamine synthesis

Topic: Comparing Reductive Amination Agents for N-(4-bromobenzyl)cyclohexylamine Synthesis Executive Summary For the synthesis of N-(4-bromobenzyl)cyclohexylamine , the choice of reductive amination agent is dictated by...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reductive Amination Agents for N-(4-bromobenzyl)cyclohexylamine Synthesis

Executive Summary

For the synthesis of N-(4-bromobenzyl)cyclohexylamine , the choice of reductive amination agent is dictated by a critical chemoselectivity challenge: preserving the aryl bromide moiety while efficiently reducing the imine.

  • Top Recommendation: Sodium Triacetoxyborohydride (STAB) is the superior reagent. It offers the highest chemoselectivity, allowing for a "one-pot" protocol without reducing the aldehyde or dehalogenating the aromatic ring.

  • Economic Alternative: Sodium Borohydride (NaBH₄) is viable but requires a strict two-step protocol (pre-formation of imine) to prevent side reactions.

  • Critical Warning: Catalytic Hydrogenation (H₂/Pd-C) is not recommended due to the high risk of hydrodehalogenation (cleaving the Br atom).

The Chemical Challenge: Chemoselectivity

The reaction involves condensing 4-bromobenzaldehyde with cyclohexylamine to form an imine, followed by reduction to the secondary amine.

  • Substrate: 4-Bromobenzaldehyde (Electrophile)

  • Reagent: Cyclohexylamine (Nucleophile)

  • Target: N-(4-bromobenzyl)cyclohexylamine

The Risk Factors:

  • Direct Aldehyde Reduction: Strong reducing agents (like NaBH₄) can reduce the aldehyde to 4-bromobenzyl alcohol before it reacts with the amine.

  • Debromination: Transition metal catalysts (Pd, Pt) under hydrogen atmosphere readily cleave aryl C-Br bonds, destroying the molecular scaffold.

Mechanistic Workflow

The following diagram illustrates the general reductive amination pathway and where specific agents intervene.

ReductiveAmination Start 4-Bromobenzaldehyde + Cyclohexylamine Imine Intermediate Imine (Schiff Base) Start->Imine - H₂O (Equilibrium) SideProduct1 Side Product: 4-Bromobenzyl Alcohol Start->SideProduct1 Direct Reduction (NaBH₄ if added too early) Product N-(4-bromobenzyl)cyclohexylamine Imine->Product Reduction (Hydride Transfer) SideProduct2 Side Product: Debrominated Amine Imine->SideProduct2 H₂ / Pd-C (Over-reduction)

Caption: Mechanistic pathway showing the critical imine intermediate and potential side reactions based on reagent choice.

Comparative Analysis of Agents

Agent A: Sodium Triacetoxyborohydride (STAB)[1][2][3][4]
  • Formula: NaBH(OAc)₃

  • Status: The Gold Standard for this synthesis.

Why it works: STAB is a mild hydride donor. Its steric bulk and electron-withdrawing acetoxy groups make it less reactive than NaBH₄. Crucially, it reduces protonated imines (iminium ions) much faster than it reduces aldehydes.[1][2][3] This kinetic selectivity allows you to mix the aldehyde, amine, and reducing agent all at once (One-Pot Procedure ).[1]

  • Pros: High yield (>90%), excellent chemoselectivity (retains Br), non-toxic byproducts (boric acid/acetate), no need to isolate imine.

  • Cons: Slower reaction in protic solvents (methanol decomposes it); best used in DCE or THF.

Agent B: Sodium Borohydride (NaBH₄)[3][4][7][8][9]
  • Formula: NaBH₄

  • Status: The Budget Option (Requires Process Control).

Why it works: NaBH₄ is a strong reducing agent.[4][5] If mixed with the aldehyde immediately, it will reduce the aldehyde to an alcohol, killing the yield. To use NaBH₄ successfully, you must fully form the imine first (usually by stirring aldehyde + amine in Methanol for 1-2 hours) before adding the hydride.

  • Pros: Very cheap, readily available, fast reduction once added.

  • Cons: Requires two distinct steps (Imine formation -> Reduction), strictly anhydrous conditions preferred during imine formation, lower selectivity if protocol is rushed.

Agent C: Sodium Cyanoborohydride (NaBH₃CN)[2][4][5][8]
  • Formula: NaBH₃CN

  • Status: The Legacy Option (Effective but Hazardous).

Why it works: Similar to STAB, it is stable at pH 6-7 and selective for imines. However, it is highly toxic and risks generating HCN gas if acidified improperly.

  • Pros: Stable in acid, effective.

  • Cons: High Toxicity (Cyanide), difficult waste disposal, largely superseded by STAB for bench-scale work.

Agent D: Catalytic Hydrogenation (H₂ + Pd/C)
  • Status: NOT RECOMMENDED .

The Failure Mode: Palladium on Carbon is excellent for reducing imines, but it is also the standard catalyst for hydrodehalogenation . Under these conditions, the C-Br bond is labile. You will likely obtain a mixture of the desired product and the debrominated analog (N-benzylcyclohexylamine), which are difficult to separate.

Performance Data Summary

FeatureSTAB (NaBH(OAc)₃)NaBH₄ NaBH₃CN H₂ / Pd-C
Protocol Type One-Pot (Mix & Stir)Two-Step (Sequential)One-Pot (pH controlled)Heterogeneous Catalysis
Yield (Est.) 90 - 95% 75 - 85%80 - 90%Variable (Mixed products)
Chemoselectivity Excellent (Br safe)Good (If timed correctly)ExcellentPoor (Br loss risk)
Aldehyde Reduction MinimalHigh Risk (if added early)MinimalN/A
Toxicity/Safety Low (Irritant)Moderate (Flammable H₂)High (Cyanide)Moderate (Flammable H₂)
Cost ModerateLowModerateHigh (Catalyst)

Recommended Experimental Protocols

Protocol A: The "Gold Standard" (STAB)

Best for: High purity, ease of operation, preserving the Bromine.

  • Preparation: In a dry flask, dissolve 4-bromobenzaldehyde (1.0 equiv, e.g., 1.85 g, 10 mmol) and cyclohexylamine (1.1 equiv, 1.25 mL) in 1,2-Dichloroethane (DCE) or THF (30 mL).

  • Acidification: Add Glacial Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 10-15 minutes at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 3.0 g) in one portion.

  • Reaction: Stir at room temperature for 4-16 hours under Nitrogen. Monitor by TLC (the aldehyde spot should disappear).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.[6] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification: The crude product is often pure enough. If not, recrystallize from Ethanol or use flash chromatography (Hexane/EtOAc).

Protocol B: The "Budget" Method (NaBH₄)

Best for: Large scale where reagent cost is a primary constraint.

  • Imine Formation: Dissolve 4-bromobenzaldehyde (1.0 equiv) and cyclohexylamine (1.1 equiv) in anhydrous Methanol . Add 3Å molecular sieves (optional but recommended to drive equilibrium).

  • Equilibration: Stir vigorously for 2 hours at room temperature. Critical: Ensure imine formation is complete before proceeding.[4]

  • Reduction: Cool the mixture to 0°C (Ice bath).

  • Addition: Carefully add Sodium Borohydride (NaBH₄) (1.0 equiv) in small portions over 20 minutes. (Caution: Gas evolution).

  • Completion: Remove ice bath and stir for 1 hour.

  • Workup: Quench with water. Evaporate Methanol. Extract aqueous residue with Ethyl Acetate.[6][7]

Decision Logic for Researchers

Use this flowchart to select the correct agent for your specific constraints.

DecisionTree Q1 Is the 4-Bromo group critical to your molecule? Q2 Do you have budget for STAB reagent? Q1->Q2 Yes ResultPd STOP Do NOT use H2/Pd-C (Risk of Debromination) Q1->ResultPd No (But why risk it?) ResultSTAB USE STAB (Best Yield & Selectivity) Q2->ResultSTAB Yes ResultNaBH4 USE NaBH4 (Strict 2-Step Protocol) Q2->ResultNaBH4 No

Caption: Decision matrix for selecting the optimal reductive amination agent.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Validates STAB as the preferred reagent for chemoselective reductive amination.

  • Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[5] The foundational text for NaBH3CN, establishing the pH-dependent selectivity mechanism.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews. Discusses the modification of borohydride reactivity.

  • Common Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride Protocol." Provides standard bench protocols and solvent compatibility data.

Sources

Validation

Comparative Guide: Differentiating N-[(4-bromophenyl)methyl]cyclohexanamine from Regioisomers

Executive Summary In medicinal chemistry, the precise regiochemistry of halogenated benzylamines is critical for Structure-Activity Relationship (SAR) studies.[1][2] N-[(4-bromophenyl)methyl]cyclohexanamine (also known a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the precise regiochemistry of halogenated benzylamines is critical for Structure-Activity Relationship (SAR) studies.[1][2] N-[(4-bromophenyl)methyl]cyclohexanamine (also known as N-cyclohexyl-4-bromobenzylamine) acts as a lipophilic secondary amine scaffold.[1][2]

The primary quality control challenge lies in differentiating the target para (4-bromo) isomer from its ortho (2-bromo) and meta (3-bromo) regioisomers.[3][1][2] These isomers often co-elute in standard flash chromatography and possess similar retention factors (Rf).[3][2] This guide outlines a multi-modal analytical strategy to definitively validate the para-substitution pattern using NMR spectroscopy, HPLC, and physical property assessment.

Strategic Differentiation Matrix

The following table summarizes the key discriminatory features across the three regioisomers.

Featurepara-Isomer (Target) meta-Isomer (Impurity) ortho-Isomer (Impurity)
Symmetry High (

local symmetry)
Low (

)
Low (

)
1H NMR (Aromatic) AA'BB' System: Two distinct doublets (approx. 7.0–7.5 ppm).[3][1][2][4]ABCD System: Complex multiplet; distinct singlet-like peak for H2.[3][1][2]ABCD System: Complex multiplet; significant shielding/deshielding effects.[3][1][2]
13C NMR (Aromatic) 4 Signals: Symmetric equivalent carbons reduce signal count.6 Signals: All aromatic carbons are magnetically non-equivalent.6 Signals: All aromatic carbons are magnetically non-equivalent.[3][1][2][4][5][6]
Physical State (RT) Low-Melting Solid (mp ~25 °C)Oil / Liquid Oil / Liquid
HPLC Selectivity Elutes last on Phenyl-Hexyl phases due to linearity.[3][1][2]Intermediate elution.Elutes first (typically) due to steric "kink".[3][2]

Method 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Structural Confirmation [3]

The most definitive method for distinguishing the para isomer is 1H NMR, specifically focusing on the aromatic region (7.0 – 8.0 ppm).[3]

Experimental Protocol
  • Solvent: CDCl₃ (Deuterated Chloroform) is recommended.[3][1][2] DMSO-d₆ is a valid alternative if the amine salt is being analyzed.[1][2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition: Minimum 16 scans; relaxation delay (d1) ≥ 1.0 s to ensure accurate integration.

Data Interpretation (Aromatic Region)
1. The Target: para-Isomer (4-Bromo)

The para-substituted ring possesses a plane of symmetry passing through the C1 and C4 carbons.[1][2]

  • Pattern: You will observe a classic AA'BB' system , appearing as two distinct "doublets" (technically second-order multiplets resembling doublets).[3][1][2]

  • Coupling: The coupling constant (

    
    ) will be approximately 8.0–8.5 Hz  (ortho-coupling).[3][1][2]
    
  • Integration: Each doublet integrates to exactly 2 protons.[3][1][2]

    • 
       ~7.45 ppm (2H, d, adjacent to Br)
      
    • 
       ~7.20 ppm (2H, d, adjacent to CH2-N)
      
2. The Impurities: ortho and meta

These isomers lack the symmetry of the para compound, resulting in 4 distinct proton environments.[3]

  • meta-Isomer: Look for a singlet (broad s or t) isolated from the main multiplet.[3][1][2] This corresponds to the proton between the alkyl and bromo groups (H2 position).[3][2]

  • ortho-Isomer: Look for a complex ABCD multiplet . The proton adjacent to the bromine will be significantly deshielded, while the steric clash may cause broadening or shifts in the benzylic methylene protons (~3.7 ppm).

Critical Check: If your aromatic region integrates to 4H but shows a complex multiplet rather than two clean doublets, your sample is likely a mixture or the wrong regioisomer.[3]

Method 2: High-Performance Liquid Chromatography (HPLC)

Separation of Regioisomers

Standard C18 columns often struggle to resolve positional isomers of bromobenzylamines due to identical hydrophobicity.[3][1][2] We recommend using a Phenyl-Hexyl stationary phase, which leverages


-

interactions to separate isomers based on their electron density distribution and shape.[3][1][2]
Recommended Protocol
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µm.[3][1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks).[3][1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][1][2]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1]

    • 2-15 min: 5%

      
       95% B (Linear Gradient)[1]
      
    • 15-20 min: 95% B (Wash)[1]

  • Detection: UV at 254 nm (aromatic absorption).[3][1][2]

  • Flow Rate: 1.0 mL/min.[3][1][2]

Causality of Separation

The para-isomer is linear and "flat," allowing for maximum surface area contact and


-stacking with the phenyl rings of the stationary phase.[1][2] Therefore, the para-isomer typically exhibits the longest retention time , while the ortho-isomer, which is sterically twisted, interacts less efficiently and elutes earlier.[1]

Method 3: Physical Property Assessment[1][3][4]

While spectroscopy is definitive, physical properties provide a rapid "sanity check."[1][2]

  • Melting Point: N-[(4-bromophenyl)methyl]cyclohexanamine has a reported melting point of approximately 20–25 °C .[3][1][2]

    • Observation: In a typical climate-controlled lab (20 °C), the pure para isomer should appear as a solid or a semi-solid paste .[3][1][2]

    • Contrast: The ortho and meta isomers, due to disrupted crystal packing symmetry, are almost exclusively oils at room temperature.[3][1][2]

  • Handling Note: If your synthesized product is a free-flowing oil at room temperature, it may contain significant regioisomeric impurities or residual solvent.[3][1][2]

Analytical Decision Tree

The following diagram illustrates the logical workflow for validating the compound's identity.

G Start Crude Reaction Product Physical Physical State Check (at 20°C) Start->Physical Solid Solid / Semi-Solid (Likely Para) Physical->Solid Pass Liquid Liquid / Oil (Possible Isomer/Impurity) Physical->Liquid Flag NMR 1H NMR Analysis (Aromatic Region) Solid->NMR Liquid->NMR AABB Pattern: AA'BB' (2 Doublets, J~8Hz) NMR->AABB Symmetric ABCD Pattern: ABCD / Multiplet (Complex Splitting) NMR->ABCD Asymmetric HPLC HPLC (Phenyl-Hexyl) Check Purity AABB->HPLC Reject REJECT / RE-PURIFY (Regioisomer Mixture) ABCD->Reject Final CONFIRMED TARGET N-[(4-bromophenyl)methyl]cyclohexanamine HPLC->Final Single Peak (>95%) HPLC->Reject Multiple Peaks

Caption: Analytical workflow for the discrimination of bromobenzylamine regioisomers.

References

  • PubChem. (2025).[3][1][2][6] 4-Bromobenzylamine (Compound Summary).[3][1][2][6] National Library of Medicine.[3][1][2] Retrieved from [Link][6]

  • MicroSolv Technology Corp. (2025).[3][1][2] Recommended HPLC Columns for Effective Separation of Positional Isomers. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][1][2][6] (Standard reference for AA'BB' splitting patterns).

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-bromophenyl)methyl]cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-[(4-bromophenyl)methyl]cyclohexanamine
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